Ethylenediaminetetraacetic acid tetrasodium salt hydrate
Beschreibung
Eigenschaften
IUPAC Name |
tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.4Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;;1H2/q;4*+1;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFSKMBMYHTAE-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194491-31-1 | |
| Record name | Ethylenediamine-N,N,N',N'-tetraacetic acid tetrasodium salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the chemical structure of ethylenediaminetetraacetic acid tetrasodium salt hydrate
An In-depth Technical Guide on Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate
Introduction
Ethylenediaminetetraacetic acid tetrasodium salt (Na₄EDTA) is the sodium salt of ethylenediaminetetraacetic acid (EDTA). It is a powerful chelating agent, meaning it can form stable, water-soluble complexes with a wide variety of metal ions. This property makes it an indispensable component in numerous industrial, research, and pharmaceutical applications. Commercial preparations are typically available as a white, crystalline powder in a hydrated form.[1][2] This guide provides a detailed overview of its chemical structure, physicochemical properties, and common experimental applications.
Chemical Structure and Nomenclature
The core structure of ethylenediaminetetraacetic acid consists of an ethylenediamine backbone with four carboxymethyl groups (-CH₂COOH) attached to the nitrogen atoms. In the tetrasodium salt form, the four carboxylic acid groups are deprotonated, resulting in carboxylate anions (-COO⁻), and are ionically bonded to four sodium cations (Na⁺). The molecule's ability to "wrap around" a metal ion using its two nitrogen atoms and four carboxylate groups makes it a hexadentate ligand.
Commercial samples are often hydrated, with a variable number of water molecules of crystallization.[2] The general chemical formula is C₁₀H₁₂N₂Na₄O₈ · xH₂O.
Caption: 2D structure of this compound.
Physicochemical Properties
The quantitative properties of ethylenediaminetetraacetic acid tetrasodium salt are summarized in the table below. The values for the hydrate may vary depending on the degree of hydration.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂Na₄O₈ | [1] |
| Molecular Weight (Anhydrous) | 380.17 g/mol | [1] |
| Molecular Weight (Monohydrate) | 398.19 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Melting Point | >300 °C (decomposes) | [1] |
| Solubility in Water | 0.1 g/mL | [1] |
| pH of 1% Aqueous Solution | ~11.3 | [2] |
| CAS Number (Anhydrous) | 64-02-8 | [2] |
| CAS Number (Tetrahydrate) | 13235-36-4 | [2] |
Key Applications and Signaling Pathways
The primary function of Na₄EDTA is its ability to chelate metal ions. This action is crucial in various biological and chemical systems. For instance, it is used to inhibit metalloproteases, which require a metal ion (often Zn²⁺ or Ca²⁺) for their catalytic activity. By sequestering this essential cofactor, Na₄EDTA effectively inactivates the enzyme.
Caption: Logical diagram of the metal ion chelation process by EDTA.
Experimental Protocols
Protocol for Complexometric Titration of Calcium Ions
This protocol details the use of Na₄EDTA to determine the concentration of calcium ions in a solution.
Materials:
-
Standardized Na₄EDTA solution (e.g., 0.01 M)
-
Unknown calcium ion solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the unknown calcium ion solution into a beaker.
-
Add approximately 2 mL of the pH 10 buffer solution.
-
Add a few drops of the Eriochrome Black T indicator. The solution should turn wine red.
-
Fill the burette with the standardized Na₄EDTA solution and record the initial volume.
-
Titrate the calcium ion solution with the Na₄EDTA solution while continuously stirring.
-
The endpoint is reached when the solution color changes from wine red to a distinct blue.
-
Record the final volume of the Na₄EDTA solution used.
-
Repeat the titration at least two more times for accuracy.
-
Calculate the concentration of calcium ions using the stoichiometry of the reaction (1:1 molar ratio between Ca²⁺ and EDTA).
Caption: Experimental workflow for the complexometric titration of calcium ions.
Synthesis
The industrial synthesis of tetrasodium EDTA is typically achieved through the reaction of ethylenediamine, formaldehyde, and sodium cyanide in an aqueous solution.[4] This process yields the tetrasodium salt, which can then be acidified to produce the acidic form of EDTA.[4]
Applications in Research and Drug Development
-
Anticoagulant: Na₄EDTA is used as an anticoagulant for blood samples in hematology as it chelates the calcium ions necessary for the coagulation cascade.[5]
-
Enzyme Inhibition: It serves as an inhibitor for metalloproteases and other enzymes that require divalent cations as cofactors.[6]
-
Water Treatment: It is employed to sequester heavy metal ions in wastewater, preventing their precipitation and facilitating their removal.[7][]
-
Drug Formulation: In pharmaceuticals, it acts as a stabilizer by chelating metal ions that could otherwise catalyze the degradation of active ingredients.[7][]
-
Decalcifying Agent: In histopathology, EDTA solutions are used to demineralize bone tissue samples, allowing them to be sectioned for microscopic examination.[4]
References
- 1. chembk.com [chembk.com]
- 2. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H14N2Na4O9 | CID 16211056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 5. Ethylenediaminetetraacetic acid tetrasodium salt dihydrate | 10378-23-1 [chemicalbook.com]
- 6. Characteristics and Application of EDTA [jinhetec.com]
- 7. chemimpex.com [chemimpex.com]
ethylenediaminetetraacetic acid tetrasodium salt hydrate physical properties
An In-Depth Technical Guide to the Physical Properties of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid tetrasodium salt (Na₄EDTA) is the salt derived from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide.[1] It is a potent chelating agent widely utilized in research, clinical diagnostics, and various industrial applications for its ability to sequester polyvalent metal ions.[2] This technical guide provides a comprehensive overview of the core physical properties of its hydrated forms, detailed experimental protocols for their determination, and visualizations of its fundamental mechanism of action and common laboratory workflows. The information is curated to support professionals in drug development and scientific research in effectively utilizing this compound.
Core Physical and Chemical Properties
The physical characteristics of ethylenediaminetetraacetic acid tetrasodium salt can vary depending on its degree of hydration. Commercial preparations are often available in anhydrous, dihydrate, or tetrahydrate forms.[3][4] It generally appears as a white, odorless crystalline powder.[3][5]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties for various forms of tetrasodium EDTA.
| Property | Anhydrous (Na₄EDTA) | Dihydrate (Na₄EDTA·2H₂O) | Tetrahydrate (Na₄EDTA·4H₂O) | Generic Hydrate (Na₄EDTA·xH₂O) |
| Molecular Formula | C₁₀H₁₂N₂Na₄O₈ | C₁₀H₁₂N₂Na₄O₈·2H₂O | C₁₀H₁₂N₂Na₄O₈·4H₂O | C₁₀H₁₂N₂Na₄O₈·xH₂O |
| Molecular Weight | 380.17 g/mol | 416.20 g/mol | 452.23 g/mol (Calculated) | 380.17 g/mol (anhydrous basis) |
| Melting Point | >300 °C (decomposes)[3][5][6] | >300 °C | Not Available | >300 °C |
| Decomposition Temp. | >200 °C (Auto-ignition)[5] | Not Available | Not Available | Not Available |
| Solubility in Water | 1030 g/L (20 °C)[3] | Soluble in water[4] | 1030 g/L (20 °C)[2] | Soluble up to 1.45 M (~550 mg/mL)[7] |
| pH of Solution | ~11.3 (1% solution)[5] | ~10-11 | Not Available | 11.0-12.0 (0.1M solution, 25 °C) |
| pKa Values | 2.0, 2.7, 6.2, 10.3 | Not Available | Not Available | Not Available |
Qualitative Physical Properties
-
Odor : Odorless.
-
Solubility in other solvents : Slightly soluble in ethanol; rarely soluble in other organic solvents like ethers.[6]
Mechanism of Action: Chelation
The primary function of Na₄EDTA is chelation, a process where the EDTA molecule forms multiple coordination bonds with a single metal ion, effectively sequestering it. The EDTA molecule possesses six donor sites (four carboxylate groups and two nitrogen atoms) that can wrap around a polyvalent cation, forming a stable, water-soluble complex.[2] This action is fundamental to its utility as an inhibitor of metalloenzymes, an anticoagulant, and a detoxifying agent for heavy metals.
Caption: Logical flow of the EDTA chelation process with a divalent metal ion.
Experimental Protocols
The determination of physical properties requires standardized methodologies to ensure accuracy and reproducibility.
Melting Point Determination (Capillary Method)
The melting point of Na₄EDTA hydrate is typically a decomposition temperature, as it degrades above 300 °C.[6] The capillary method is a standard technique for this determination.[8]
-
Principle : A small, powdered sample is heated at a controlled rate, and the temperature range from the onset of melting to complete liquefaction is recorded.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.
-
Procedure :
-
Sample Preparation : Ensure the Na₄EDTA hydrate sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar.[8]
-
Loading : Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm height.
-
Measurement : Place the loaded capillary tube into the heating block of the apparatus.
-
Heating : Heat the block rapidly to a temperature approximately 20 °C below the expected decomposition point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation : Observe the sample through the magnifying lens. Record the temperature at which the first signs of decomposition (e.g., charring, gas evolution) are observed and the temperature at which the process is complete. This range is the decomposition point.
-
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility by creating a saturated solution.
-
Principle : An excess amount of the solute is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute is then measured.
-
Apparatus : Analytical balance, constant temperature shaker bath, flasks with stoppers, filtration system (e.g., syringe filters), analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration setup).
-
Procedure :
-
Preparation : Add an excess amount of Na₄EDTA hydrate powder to a series of flasks containing a known volume of deionized water.
-
Equilibration : Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 20 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, allow the flasks to stand in the bath to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove all suspended solids.
-
Analysis : Accurately dilute the filtered saturated solution. Determine its concentration using a validated analytical method, such as complexometric titration with a standardized metal ion solution.
-
Calculation : Calculate the solubility in g/L or mol/L based on the measured concentration and dilution factor.
-
pH of an Aqueous Solution
The pH of a Na₄EDTA hydrate solution is determined electrometrically using a calibrated pH meter.
-
Principle : A pH meter measures the potential difference between a pH-responsive electrode and a reference electrode, which is directly related to the hydrogen ion activity in the solution.
-
Apparatus : Calibrated pH meter with a glass electrode, beakers, magnetic stirrer, and standard pH buffer solutions (e.g., pH 7, 10, 12).
-
Procedure :
-
Calibration : Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions that bracket the expected pH of the sample (e.g., pH 10 and 12).
-
Solution Preparation : Prepare a solution of known concentration (e.g., 1% w/v or 0.1 M) by dissolving a precisely weighed amount of Na₄EDTA hydrate in a known volume of deionized water.
-
Measurement : Place the beaker with the solution on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged.
-
Reading : Allow the pH reading to stabilize while gently stirring. Record the stable pH value and the temperature of the solution.
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of a substance.[9]
-
Principle : A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored throughout the titration, and the resulting pH vs. volume curve is used to determine the pKa values at the half-equivalence points.
-
Apparatus : Autotitrator or manual titration setup with a burette, calibrated pH meter and electrode, beaker, magnetic stirrer.
-
Procedure :
-
Solution Preparation : Prepare a solution of Na₄EDTA of known concentration (e.g., 0.01 M) in deionized, carbonate-free water.
-
Titration : Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Collection : Record the pH of the solution after each incremental addition of the titrant. Continue the titration well past all equivalence points.
-
Analysis : Plot the pH versus the volume of titrant added. The four pKa values of EDTA correspond to the pH at the points where 25%, 50%, 75%, and 100% of the carboxyl groups have been protonated. These points can be identified from the inflection points on the titration curve.
-
Common Experimental Workflows
Workflow: EDTA as an Anticoagulant for Blood Collection
Na₄EDTA is a preferred anticoagulant for hematological studies because it preserves the morphology of blood cells. It functions by chelating calcium ions (Ca²⁺), which are essential cofactors in the coagulation cascade.[10]
Caption: Standard workflow for using EDTA as an anticoagulant in blood samples.
Workflow: Preparation of a 0.5 M Na₂EDTA Stock Solution (pH 8.0)
A common stock solution used in molecular biology is 0.5 M EDTA, adjusted to pH 8.0. While this protocol uses the disodium salt, the principles of pH-dependent solubility are directly applicable to the tetrasodium salt, which is highly soluble even at neutral pH. The protocol demonstrates a key property: the solubility of EDTA salts is pH-dependent.
Caption: Workflow for preparing a standard 0.5M EDTA stock solution at pH 8.0.
References
- 1. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]
- 2. EDTA Tetrasodium Salt 4-hydrate pure [itwreagents.com]
- 3. EDTA tetrasodium salt(64-02-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Ethylenediaminetetraacetic acid, tetrasodium salt dihydrate, 99% 500 g | Request for Quote [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. Edetate Sodium | C10H12N2Na4O8 | CID 6144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Sciencemadness Discussion Board - Thermal decomposition of EDTA - Powered by XMB 1.9.11 [sciencemadness.org]
The Unseen Claw: A Technical Guide to the Chelating Action of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate
For Researchers, Scientists, and Drug Development Professionals
Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA tetrasodium salt hydrate) stands as a cornerstone chelating agent in a multitude of scientific and pharmaceutical applications. Its profound ability to sequester metal ions underpins its utility in enhancing drug stability, mitigating heavy metal toxicity, and controlling enzymatic reactions. This technical guide delves into the core mechanism of action of EDTA tetrasodium salt hydrate, providing a detailed overview of its chelating properties, quantitative binding data, and the experimental protocols used to characterize its interactions with metal ions.
The Core Mechanism: A Hexadentate Embrace
At its heart, the efficacy of EDTA as a chelating agent—a term derived from the Greek word "chele," meaning claw—lies in its molecular structure. The ethylenediaminetetraacetate anion (EDTA⁴⁻) is a hexadentate ligand, possessing six binding sites: four carboxylate groups and two nitrogen atoms.[1][2] This arrangement allows a single EDTA molecule to envelop a metal ion, forming a highly stable, water-soluble 1:1 complex.[3] This sequestration effectively isolates the metal ion, preventing it from participating in unwanted chemical reactions.[4]
The formation of these metal-EDTA complexes is a pH-dependent equilibrium. The fully deprotonated form of EDTA (Y⁴⁻) is the most effective for chelation.[2][5] Therefore, EDTA titrations and applications are typically performed in buffered solutions to maintain an optimal pH.[5] For instance, the determination of water hardness using EDTA is often conducted at a pH of 10.[6][7]
The chemical formula for the tetrasodium salt is C₁₀H₁₂N₂Na₄O₈, and it is highly soluble in water.[8] The hydrate form indicates the presence of associated water molecules in its crystalline structure.
Quantitative Data: Stability of Metal-EDTA Complexes
The strength of the bond between EDTA and a metal ion is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex. The stability of the metal-EDTA complex is influenced by factors such as the charge and ionic radius of the metal ion. Generally, the stability increases with a higher charge on the metal ion.
Below is a summary of the stability constants for EDTA complexes with various divalent and trivalent metal ions.
| Metal Ion | Valence | Log K Value | Reference(s) |
| Cobalt (Co³⁺) | +3 | 41.0 | |
| Iron (Fe³⁺) | +3 | 25.1 | |
| Mercury (Hg²⁺) | +2 | 21.8 | |
| Copper (Cu²⁺) | +2 | 18.8 | |
| Nickel (Ni²⁺) | +2 | 18.6 | |
| Lead (Pb²⁺) | +2 | 18.0 | |
| Cadmium (Cd²⁺) | +2 | 16.5 | [9] |
| Zinc (Zn²⁺) | +2 | 16.5 | |
| Cobalt (Co²⁺) | +2 | 16.45 | [9] |
| Aluminum (Al³⁺) | +3 | 16.4 | [9] |
| Iron (Fe²⁺) | +2 | 14.3 | |
| Manganese (Mn²⁺) | +2 | 13.8 | |
| Calcium (Ca²⁺) | +2 | 10.65 | [9] |
| Magnesium (Mg²⁺) | +2 | 8.7 | |
| Barium (Ba²⁺) | +2 | 7.9 | |
| Silver (Ag⁺) | +1 | 7.3 |
Visualizing the Mechanism and Workflows
To better illustrate the principles of EDTA chelation and its characterization, the following diagrams are provided.
Caption: Mechanism of EDTA Tetrasodium Salt Chelation.
Caption: General Workflow for Complexometric Titration with EDTA.
Experimental Protocols: Characterizing Chelation
The interaction between EDTA and metal ions can be precisely quantified through various analytical techniques. Below are detailed methodologies for key experiments.
Potentiometric Titration for Calcium and Magnesium Determination
This method is commonly used to determine the concentration of Ca²⁺ and Mg²⁺ ions, often in the context of water hardness.
Materials:
-
TL 7000 Titrator or equivalent
-
Ca²⁺ ion-selective electrode (e.g., Ca 1100 PLH)
-
Reference electrode (e.g., B 2920+)
-
Magnetic stirrer and stir bar
-
150 mL glass beaker
-
Standardized 0.05 M or 0.1 M Na₂EDTA solution
-
TRIS/Acetylacetone buffer solution: Dissolve 20.4 g of Tris(hydroxymethyl)-aminomethane (TRIS) in deionized water, add 12 mL of acetylacetone, and make up to 1.0 L with deionized water.[8]
Procedure:
-
Pipette 100.00 mL of the sample solution into a 150 mL beaker.[8]
-
Add 15 mL of the TRIS/Acetylacetone buffer solution. This will adjust the pH to approximately 8-9.[8]
-
Place the beaker on the magnetic stirrer and immerse the Ca²⁺ and reference electrodes in the solution.
-
Begin stirring the solution at a constant rate.
-
Titrate the sample with the standardized Na₂EDTA solution. The titrator will record the potential change as a function of the volume of EDTA added.
-
The titration will yield two equivalence points. The first corresponds to the concentration of Ca²⁺, and the difference between the first and second equivalence points corresponds to the concentration of Mg²⁺.[8]
-
The concentration of each ion is calculated based on the volume of EDTA consumed to reach the respective equivalence point.
Spectrophotometric Determination of EDTA Concentration
This method allows for the quantification of EDTA in an aqueous solution.
Materials:
-
UV-Vis Spectrophotometer
-
1.0 M Sulfuric acid (H₂SO₄)
-
Standard Iron(III) solution (e.g., from ferric alum)
-
EDTA solution of unknown concentration
Procedure:
-
Prepare a series of standard EDTA solutions of known concentrations.
-
To a known volume of each standard and the unknown sample, add an excess of the standard Iron(III) solution.
-
Adjust the pH of the solutions to be within the 0-1 N H₂SO₄ range.[10]
-
Measure the absorbance of each solution at two wavelengths: 258 nm (the absorption maximum for the Fe(III)-EDTA complex) and 305 nm (the absorption maximum for free Fe(III)).[10]
-
The concentration of the Fe(III)-EDTA complex, and thus the initial EDTA concentration, can be determined by the difference in absorbance at these two wavelengths.[10] A calibration curve generated from the standard solutions is used to determine the concentration of the unknown sample.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change associated with the binding of a metal ion to EDTA, providing a complete thermodynamic profile of the interaction (ΔH, Kₐ, and stoichiometry).
Materials:
-
Isothermal Titration Calorimeter
-
Syringe for titrant
-
Sample cell
-
Buffer solution (e.g., HEPES at a specific pH)
-
Standardized metal ion solution (e.g., CaCl₂ or MgCl₂)
-
Standardized EDTA solution
Procedure:
-
Prepare the metal ion solution and the EDTA solution in the same buffer to minimize heats of dilution.
-
Load the EDTA solution into the sample cell of the calorimeter.
-
Load the metal ion solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration. The instrument will inject small aliquots of the metal ion solution into the EDTA solution and measure the heat evolved or absorbed after each injection.
-
The resulting data is a plot of heat change per injection versus the molar ratio of metal to EDTA.
-
Analyze the data using the instrument's software to fit a binding model and determine the enthalpy change (ΔH), binding constant (Kₐ), and stoichiometry (n) of the interaction.[1][11]
Applications in Drug Development and Research
The robust chelating ability of EDTA tetrasodium salt hydrate makes it an invaluable excipient in pharmaceutical formulations. It enhances the stability and shelf-life of drug products by sequestering trace metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs).[12] Furthermore, its capacity to bind heavy metals like lead and mercury forms the basis of chelation therapy for treating metal poisoning.[8][9] In research, it is widely used to inhibit metalloproteases, which require divalent cations for their activity, and as an anticoagulant in blood samples by chelating calcium ions essential for the clotting cascade.[13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. How to Determine Water Hardness Using Titration - Olympian Water Testing, LLC [olympianwatertesting.com]
- 7. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 8. xylemanalytics.com [xylemanalytics.com]
- 9. laboratorynotes.com [laboratorynotes.com]
- 10. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tainstruments.com [tainstruments.com]
- 12. Spectrophotometric determination of EDTA in aqueous solution through ferroin formation using sodium sulfite as the reducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the pH of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pH of aqueous solutions of ethylenediaminetetraacetic acid tetrasodium salt hydrate (Na₄EDTA·xH₂O). This document is intended for researchers, scientists, and professionals in drug development who utilize Na₄EDTA for its chelating properties. The guide details the expected pH at various concentrations, provides protocols for solution preparation and pH measurement, and illustrates the underlying chemical mechanisms and experimental applications through diagrams.
Executive Summary
Ethylenediaminetetraacetic acid tetrasodium salt (tetrasodium EDTA) is the fully neutralized salt of EDTA. When dissolved in water, it produces alkaline solutions. The pH of these solutions is a critical parameter in various experimental applications, including its use as a metalloprotease inhibitor and an anticoagulant, where its efficacy is pH-dependent. This guide consolidates quantitative pH data, presents standardized experimental procedures, and offers visual representations of its mechanism of action and experimental workflows.
Quantitative Data: pH of Tetrasodium EDTA Solutions
The pH of tetrasodium EDTA solutions is concentration-dependent. The following table summarizes the pH values of aqueous solutions of tetrasodium EDTA hydrate at different concentrations.
| Concentration (w/v) | Concentration (Molarity) | pH Range |
| 1% | ~0.026 M | 10.5 - 12.0[1] |
| 2% | ~0.053 M | ~10 - 11[2][3] |
| 5% (50 g/L) | ~0.132 M | 10.5 - 11.5 |
| 10% | ~0.263 M | ~7.4 (pH adjusted)[4] |
| - | 0.1 M | 10.7 - 11.7[5] |
| - | 1.45 M | ~10 - 11[3] |
Note: The molarity is approximated assuming the anhydrous form (Molar Mass: 380.17 g/mol ). Commercial samples are often hydrated[6]. The properties of solutions made from anhydrous and hydrated forms are the same at the same pH[6].
Experimental Protocols
Preparation of Tetrasodium EDTA Solutions
This protocol describes the preparation of an aqueous solution of tetrasodium EDTA hydrate. Unlike the disodium salt, tetrasodium EDTA is readily soluble in water and does not typically require pH adjustment to achieve dissolution[7][8].
Materials:
-
This compound (Na₄EDTA·xH₂O)
-
Deionized or distilled water
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calculate the required mass: Based on the desired final concentration and volume, calculate the mass of tetrasodium EDTA hydrate needed. Remember to account for the water of hydration if the molecular weight of the hydrated form is known.
-
Weigh the salt: Accurately weigh the calculated mass of tetrasodium EDTA hydrate using an analytical balance.
-
Dissolve the salt: Add approximately 80% of the final volume of deionized or distilled water to a beaker equipped with a magnetic stir bar. While stirring, slowly add the weighed tetrasodium EDTA hydrate.
-
Ensure complete dissolution: Continue stirring until all the solid has completely dissolved. The solution should be clear and colorless[5][9].
-
Adjust to final volume: Transfer the dissolved solution to a volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer. Add deionized water to the calibration mark of the volumetric flask.
-
Homogenize the solution: Stopper the volumetric flask and invert it several times to ensure the solution is homogeneous.
Measurement of pH
This protocol outlines the procedure for accurately measuring the pH of a prepared tetrasodium EDTA solution.
Materials:
-
Calibrated pH meter with an electrode
-
Standard buffer solutions (e.g., pH 7, 10, and 12)
-
Beaker containing the prepared tetrasodium EDTA solution
-
Deionized water for rinsing
Procedure:
-
Calibrate the pH meter: Calibrate the pH meter according to the manufacturer's instructions using at least two, preferably three, standard buffer solutions that bracket the expected pH of the tetrasodium EDTA solution (which is alkaline).
-
Rinse the electrode: Thoroughly rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.
-
Immerse the electrode: Immerse the pH electrode into the beaker containing the tetrasodium EDTA solution. Ensure the electrode bulb is fully submerged.
-
Stabilize and record the reading: Gently stir the solution with the electrode or use a magnetic stirrer at a slow speed. Allow the pH reading to stabilize before recording the value.
-
Clean the electrode: After measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution as recommended by the manufacturer.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Divalent Cation Chelation by Tetrasodium EDTA
Tetrasodium EDTA's primary function is to act as a powerful chelating agent, forming stable complexes with divalent metal cations. This mechanism is fundamental to its role in inhibiting metalloproteases and as an anticoagulant.
Caption: Mechanism of divalent cation chelation by tetrasodium EDTA.
Experimental Workflow for a Metalloprotease Inhibition Assay
Tetrasodium EDTA is commonly used as a broad-spectrum inhibitor of metalloproteases in enzymatic assays. The following workflow illustrates a typical fluorogenic substrate-based assay to assess metalloprotease activity and its inhibition by tetrasodium EDTA.
Caption: Experimental workflow for a metalloprotease inhibition assay using tetrasodium EDTA.
Anticoagulant Activity of Tetrasodium EDTA in Blood Samples
Tetrasodium EDTA is a widely used anticoagulant in hematology. It prevents blood clotting by chelating calcium ions (Ca²⁺), which are essential cofactors in the coagulation cascade.
Caption: Anticoagulant activity of tetrasodium EDTA in blood samples.
References
- 1. chemiis.com [chemiis.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. EDTA Tetrasodium salt tetrahydrate Molecular biology | C10H12N2Na4O8*4H2O | Biosolve Shop [shop.biosolve-chemicals.eu]
- 6. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. famlight.eu [famlight.eu]
An In-depth Technical Guide to Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate
This guide provides comprehensive technical information on ethylenediaminetetraacetic acid (EDTA) tetrasodium salt hydrate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification and Properties
Ethylenediaminetetraacetic acid tetrasodium salt is a powerful chelating agent. It exists in various hydrated forms, each with a specific CAS number.
| Identifier | Anhydrous | Dihydrate | Tetrahydrate | General Hydrate |
| CAS Number | 64-02-8[1][2][3] | 10378-23-1[4][5] | 13235-36-4[1][6][7] | 194491-31-1[2] |
| Molecular Formula | C₁₀H₁₂N₂Na₄O₈ | C₁₀H₁₂N₂Na₄O₈ · 2H₂O[5] | C₁₀H₁₂N₂Na₄O₈ · 4H₂O[1] | C₁₀H₁₂N₂Na₄O₈ · xH₂O[2] |
| Molecular Weight | 380.17 g/mol | 416.21 g/mol [5] | 452.2 g/mol (approx.) | 380.17 g/mol (anhydrous basis) |
| Appearance | White crystalline solid[1] | White crystals or powder[4] | White solid[1] | Powder |
Physicochemical Properties
| Property | Value |
| pKa | 2.0, 2.7, 6.2, 10.3[2][8] |
| pH | ~11.3 (1% aqueous solution)[1] |
| Solubility | Highly soluble in water[1] |
| Melting Point | >300°C[3] |
Mechanism of Action: Metal Ion Chelation
The primary function of EDTA is its ability to sequester di- and trivalent metal ions. This chelating action is fundamental to its various applications. By forming stable, water-soluble complexes with metal ions, EDTA effectively removes them from solution, preventing them from participating in chemical reactions.
Caption: Mechanism of metalloprotease inhibition by EDTA.
Applications in Research and Drug Development
EDTA tetrasodium salt hydrate is a versatile tool in various scientific applications:
-
Enzyme Inhibition : It is used to inhibit metalloproteases and other enzymes that require divalent cations as cofactors by chelating the metal ions essential for their activity.[4]
-
Stabilizing Agent : In pharmaceutical formulations, it enhances the stability and shelf-life of drugs by sequestering trace metal ions that can catalyze degradation of active pharmaceutical ingredients (APIs).[9][10][11]
-
Anticoagulant : It is employed as an anticoagulant for hematological testing, as it prevents platelet aggregation and preserves the morphology of blood cells.[4] The optimal concentration for this purpose is 1.5 mg per ml of blood.[2][8]
-
Cell Culture : It is used as a chelating agent in the isolation of cells, such as human endometrial stem cells.
Experimental Protocols
Preparation of 0.5 M EDTA Stock Solution (pH 8.0)
This protocol details the preparation of a 1-liter stock solution of 0.5 M EDTA. The dissolution of EDTA is pH-dependent, and it will only dissolve fully when the pH is adjusted to approximately 8.0.[12]
Materials:
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Quantity for 1 L |
| Disodium EDTA dihydrate | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24 | 186.1 g[12] |
| Deionized Water (H₂O) | H₂O | 18.02 | ~800 mL initially, then q.s. to 1 L[12] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~20 g of pellets (to adjust pH)[12] |
Procedure:
-
Weighing: Accurately weigh 186.1 g of disodium EDTA dihydrate.
-
Initial Mixing: Add the EDTA powder to a beaker containing approximately 800 mL of deionized water. Stir vigorously. The solution will be cloudy as the EDTA will not fully dissolve at this stage.[12]
-
pH Adjustment: While stirring, gradually add solid NaOH pellets or a concentrated NaOH solution. Monitor the pH of the solution continuously using a pH meter.[12][13]
-
Dissolution: As the pH approaches 8.0, the EDTA will completely dissolve, and the solution will become clear.[12][13]
-
Final Volume Adjustment: Once the pH is stable at 8.0, transfer the solution to a graduated cylinder and add deionized water to bring the final volume to 1 liter.[12]
-
Sterilization: For applications requiring sterility, the solution can be autoclaved.[12]
-
Storage: Store the 0.5 M EDTA solution at room temperature.[12]
Caption: Workflow for the preparation of a 0.5M EDTA stock solution.
Safety and Toxicology
EDTA tetrasodium salt is classified as hazardous. It is harmful if swallowed or inhaled and can cause serious eye damage.[5][6]
Toxicological Data:
| Metric | Value | Species |
| Oral LD₅₀ | 1658 - 1780 mg/kg | Rat[3] |
It is essential to handle this chemical with appropriate personal protective equipment, including gloves, eye protection, and a dust mask. Store in a well-ventilated area.
References
- 1. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hazardous substance assessment – EDTA tetrasodium salt - Canada.ca [canada.ca]
- 4. Ethylenediaminetetraacetic acid tetrasodium salt dihydrate | 10378-23-1 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. 0.5 M EDTA (0.5 L) [protocols.io]
The Biological Activity of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the biological activities of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate (Tetrasodium EDTA), a powerful chelating agent with significant applications in research, diagnostics, and therapeutics. This document details its core mechanism of action, multifaceted biological effects, and relevant experimental protocols.
Core Mechanism of Action: Metal Ion Chelation
The primary biological activity of Tetrasodium EDTA stems from its structure as a hexadentate ligand, enabling it to form stable, water-soluble complexes with di- and trivalent metal cations.[1][2] This process, known as chelation, effectively sequesters metal ions, preventing them from participating in their usual biological reactions. The general mechanism involves the EDTA molecule wrapping around a central metal ion, forming multiple coordinate bonds.
Caption: General mechanism of metal ion chelation by Tetrasodium EDTA.
The stability of these complexes varies depending on the metal ion, a property quantified by the stability constant (K_f). A higher log K_f value indicates a more stable complex. This differential affinity allows EDTA to selectively sequester certain metal ions even in complex biological fluids.
Quantitative Biological Data
The efficacy of Tetrasodium EDTA is quantified by its binding affinities for various metal ions and its inhibitory concentrations against biological systems like microbes and enzymes.
Table 1: Stability Constants (log K_f) of EDTA with Various Metal Ions
The stability constant (K_f) indicates the strength of the interaction between EDTA and a metal ion. The data below is compiled for EDTA at 25°C and an ionic strength of 0.1 M.
| Metal Ion | log K_f | Reference |
| Fe³⁺ | 25.1 | [3] |
| Cr³⁺ | 23.4 | [3] |
| Cu²⁺ | 18.78 | [3] |
| Ni²⁺ | 18.4 | [3] |
| Zn²⁺ | 16.5 | [3] |
| Cd²⁺ | 16.5 | [3] |
| Co²⁺ | 16.45 | [3] |
| Fe²⁺ | 14.30 | [3] |
| Mn²⁺ | 13.89 | [3] |
| Ca²⁺ | 10.65 | [3] |
| Mg²⁺ | 8.79 | [3] |
| Na⁺ | 1.86 | [3] |
Key Biological Activities
Anticoagulant Activity
Tetrasodium EDTA is widely used as an anticoagulant, particularly for in vitro hematological studies.[3] It prevents blood clotting by chelating calcium ions (Ca²⁺), which are a critical cofactor for multiple enzymes in the coagulation cascade.[4][5][6] By sequestering Ca²⁺, EDTA effectively halts this enzymatic cascade, keeping the blood in a liquid state.[3][6]
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 1117350 - Increased chromatin condensation in HeLa cells-IC50 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Preparation of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of ethylenediaminetetraacetic acid tetrasodium salt (EDTA-4Na) hydrate. EDTA is a widely used chelating agent in various biological and chemical applications, including its use as an inhibitor of metalloproteases and as an anticoagulant.[1] Accurate preparation of EDTA stock solutions is crucial for experimental consistency and reliability.
Physicochemical Properties
Ethylenediaminetetraacetic acid tetrasodium salt is commercially available in anhydrous and various hydrated forms.[2] It is important to identify the specific hydrate form being used to ensure accurate molar concentration calculations. The properties of solutions prepared from different forms are identical if they are at the same pH.[2]
| Property | Value | References |
| Molecular Formula (Anhydrous) | C₁₀H₁₂N₂Na₄O₈ | [3] |
| Molecular Weight (Anhydrous) | 380.17 g/mol | [3][4] |
| Molecular Formula (Dihydrate) | C₁₀H₁₂N₂Na₄O₈ · 2H₂O | |
| Molecular Weight (Dihydrate) | 416.20 g/mol | |
| Molecular Formula (Tetrahydrate) | C₁₀H₁₂N₂Na₄O₈ · 4H₂O | [2] |
| Molecular Weight (Tetrahydrate) | 452.23 g/mol | [5] |
| Appearance | White crystalline powder | [1][6] |
| Solubility in Water | Highly soluble, up to 1.45 M at room temperature. Solubility increases with pH. | [2] |
| pH of 1% Aqueous Solution | Approximately 10.4 - 11.4 | [2][7] |
Applications
EDTA solutions are utilized in a wide range of laboratory applications:
-
Enzyme Inhibition: As an inhibitor of metalloproteases at effective concentrations of 1-10 mM.[8]
-
Anticoagulant: To prevent blood clotting by chelating calcium ions. The optimal concentration is typically 1.5 mg per ml of blood.
-
Cell Culture: Used in buffers for detaching adherent cells and in media preparation.[9]
-
Molecular Biology: As a component of buffers (e.g., TE buffer) to inhibit DNases by chelating divalent cations like Mg²⁺.[5][9]
Experimental Protocol: Preparation of a 0.5 M EDTA-4Na Stock Solution (pH 8.0)
This protocol details the preparation of 1 liter of a 0.5 M EDTA-4Na stock solution. The key to dissolving EDTA salts is to raise the pH of the solution.
Materials:
-
Ethylenediaminetetraacetic acid tetrasodium salt hydrate (Note the specific hydrate form from the manufacturer's label)
-
Deionized or distilled water
-
Sodium hydroxide (NaOH) pellets or a concentrated NaOH solution (e.g., 10 M)
-
Beaker (2 L)
-
Graduated cylinder (1 L)
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclavable storage bottle
Procedure:
-
Initial Water Measurement: Pour approximately 800 mL of deionized water into a 2 L beaker.[10][11]
-
Weighing EDTA-4Na: Accurately weigh the required amount of EDTA-4Na hydrate. The mass will depend on the hydrate form used (refer to the table below).
-
Dissolving EDTA-4Na:
-
pH Adjustment:
-
Slowly add NaOH pellets or a concentrated NaOH solution while monitoring the pH with a calibrated pH meter.[5][10][11]
-
Continue adding NaOH incrementally until the EDTA completely dissolves and the pH of the solution reaches 8.0. Be patient, as this may take some time.[11] Avoid overshooting the target pH.
-
-
Final Volume Adjustment:
-
Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.
-
Add deionized water to bring the final volume to 1 L.[10]
-
-
Sterilization and Storage:
Quantitative Data for 1 L of 0.5 M EDTA-4Na Solution:
| Hydrate Form | Molecular Weight ( g/mol ) | Mass Required for 1 L of 0.5 M Solution (g) |
| Anhydrous | 380.17 | 190.09 |
| Dihydrate | 416.20 | 208.10 |
| Tetrahydrate | 452.23 | 226.12 |
Workflow Diagram
Caption: Workflow for preparing a 0.5 M EDTA-4Na stock solution.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling EDTA-4Na powder and NaOH.[13][14][15]
-
Inhalation: Avoid inhaling the dust.[13][16] Handle in a well-ventilated area or under a fume hood.
-
Eye Contact: EDTA-4Na can cause serious eye damage.[13][15][16] In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention.[13][16]
-
Skin Contact: Avoid contact with skin.[13] In case of contact, wash the affected area with soap and water.[14]
-
Ingestion: Harmful if swallowed.[15][16] Do not ingest. If swallowed, rinse your mouth and seek medical attention.[16]
-
Handling NaOH: Sodium hydroxide is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.
Troubleshooting
| Issue | Possible Cause | Solution |
| EDTA-4Na does not dissolve | pH is too low. | Continue to add NaOH solution incrementally while monitoring the pH until it reaches 8.0. |
| pH overshoots 8.0 | Too much NaOH was added at once. | Add a dilute solution of HCl to carefully lower the pH back to 8.0. |
| Precipitate forms after cooling | The solution is supersaturated, or the pH has dropped. | Gently warm the solution while stirring and re-check the pH, adjusting if necessary. |
References
- 1. Ethylenediaminetetraacetic acid tetrasodium salt dihydrate | 10378-23-1 [chemicalbook.com]
- 2. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]
- 3. Edetate Sodium | C10H12N2Na4O8 | CID 6144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermo Scientific Chemicals Ethylenediaminetetraacetic acid, tetrasodium salt hydrate, 98%, pure 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 6. chembk.com [chembk.com]
- 7. EDTA Tetrasodium Salt 4-hydrate pure [itwreagents.com]
- 8. EDTA TETRASODIUM SALT: HYDRATE | 194491-31-1 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Protocols · Benchling [benchling.com]
- 11. crick.ac.uk [crick.ac.uk]
- 12. 0.5M EDTA [protocols.io]
- 13. carlroth.com [carlroth.com]
- 14. archpdfs.lps.org [archpdfs.lps.org]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Application of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate in Molecular Biology Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that acts as a powerful chelating agent, forming stable complexes with di- and trivalent metal ions. The tetrasodium salt hydrate form of EDTA is readily soluble in water and is a common reagent in molecular biology laboratories. Its primary function is to sequester metal ions, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for many enzymes, including nucleases that can degrade DNA and RNA. This property makes EDTA an indispensable component in various molecular biology protocols, from nucleic acid extraction and preservation to cell culture and electrophoresis.
Mechanism of Action
The core function of EDTA in molecular biology is the chelation of divalent cations. Many enzymatic reactions crucial for cellular processes and, conversely, for the degradation of biological macromolecules, are dependent on these ions.
-
Inhibition of Nucleases: Deoxyribonucleases (DNases) and Ribonucleases (RNases) are enzymes that degrade DNA and RNA, respectively. Many of these nucleases require divalent cations like Mg²⁺ as cofactors for their catalytic activity. By binding to these ions, EDTA effectively removes them from the solution, thereby inhibiting nuclease activity and protecting the integrity of nucleic acids during extraction and storage.[1][2][3]
-
Destabilization of Cell Membranes: EDTA aids in the lysis of bacterial cells by chelating Ca²⁺ ions in the outer membrane of gram-negative bacteria. This destabilizes the lipopolysaccharide layer, increasing the permeability of the outer membrane and facilitating cell lysis.
-
Disruption of Cell Adhesion: In cell culture, EDTA is used to detach adherent cells from culture surfaces. Cell adhesion molecules, such as cadherins and integrins, require Ca²⁺ and Mg²⁺ to maintain their conformation and function. By chelating these ions, EDTA disrupts cell-to-cell and cell-to-matrix adhesions, causing the cells to detach.[4][5]
Applications and Protocols
Nucleic Acid Extraction and Preservation
EDTA is a critical component of lysis buffers and storage solutions for DNA and RNA. Its ability to inhibit DNases is paramount for obtaining high-quality, intact nucleic acids.
Quantitative Data on EDTA in DNA Extraction
| Application | EDTA Concentration | Observation | Reference |
| Blood DNA Preservation | K₂EDTA and K₃EDTA tubes | No significant difference in cfDNA concentration when processed within 2 hours. | [6] |
| Blood DNA Storage | EDTA anticoagulant | Better preservation of DNA yield compared to sodium citrate and heparin when stored at room temperature for 12 hours. | [7] |
| Frozen Tissue DNA Extraction | 250 mM EDTA, pH 10 | Thawing frozen tissues in EDTA solution significantly improved the recovery of high molecular weight DNA compared to direct extraction from frozen tissue.[8][9] | [8][9] |
Experimental Protocol: Genomic DNA Extraction from Whole Blood
This protocol is a standard method for isolating genomic DNA from whole blood collected in EDTA-containing tubes.
Materials:
-
Whole blood collected in K₂EDTA or K₃EDTA tubes
-
Red Blood Cell (RBC) Lysis Buffer (155 mM NH₄Cl, 10 mM KHCO₃, 0.1 mM EDTA)
-
Cell Lysis Solution (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
Saturated NaCl solution
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
Procedure:
-
RBC Lysis: In a 15 mL conical tube, add 2 mL of whole blood and 8 mL of RBC Lysis Buffer. Invert gently to mix and incubate on ice for 10 minutes.
-
Leukocyte Pellet Collection: Centrifuge at 2,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the white blood cell pellet in 3 mL of Cell Lysis Solution. Add 30 µL of Proteinase K and mix by vortexing.
-
Protein Digestion: Incubate the mixture at 55°C for 1-3 hours in a water bath with occasional swirling.
-
Protein Precipitation: Add 1 mL of saturated NaCl solution and vortex vigorously for 20 seconds.
-
Centrifugation: Centrifuge at 3,000 x g for 15 minutes at room temperature.
-
DNA Precipitation: Carefully transfer the supernatant to a new 15 mL tube. Add an equal volume of ice-cold isopropanol and gently invert the tube until the DNA precipitates.
-
DNA Pellet Collection: Spool the precipitated DNA using a sealed glass Pasteur pipette or centrifuge at 3,000 x g for 5 minutes.
-
Washing: Wash the DNA pellet with 5 mL of ice-cold 70% ethanol. Centrifuge at 3,000 x g for 5 minutes.
-
Drying: Carefully discard the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspension: Resuspend the DNA pellet in 100-200 µL of TE Buffer.
Workflow for Genomic DNA Extraction from Whole Blood
Caption: Workflow for genomic DNA extraction from whole blood.
Electrophoresis Buffers
EDTA is a standard component of electrophoresis buffers such as TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) used for the separation of nucleic acids on agarose gels. In this context, EDTA chelates divalent cations that can interfere with the migration of DNA and also inhibits any contaminating DNases.
Quantitative Data on EDTA in Electrophoresis Buffers
| Buffer | Component | 50X Stock Concentration | 1X Working Concentration |
| TAE | Tris | 2 M | 40 mM |
| Acetic acid | 1 M | 20 mM | |
| EDTA | 50 mM | 1 mM | |
| TBE | Tris | 0.89 M | 89 mM |
| Boric acid | 0.89 M | 89 mM | |
| EDTA | 20 mM | 2 mM |
Experimental Protocol: Preparation of 1L of 50X TAE Buffer
Materials:
-
Tris base: 242 g
-
Glacial Acetic Acid: 57.1 mL
-
0.5 M EDTA (pH 8.0) solution: 100 mL
-
Deionized water
Procedure:
-
Dissolve 242 g of Tris base in approximately 700 mL of deionized water.
-
Carefully add 57.1 mL of glacial acetic acid to the Tris solution.
-
Add 100 mL of 0.5 M EDTA (pH 8.0) solution.
-
Adjust the final volume to 1 L with deionized water.
-
The pH of the 50X stock solution should be around 8.5 and does not require adjustment.
-
To prepare a 1X working solution, dilute the 50X stock 1:50 in deionized water.
Cell Culture
EDTA is widely used in cell culture for detaching adherent cells from the culture vessel surface. It is often used in combination with the enzyme trypsin to enhance cell detachment.
Quantitative Data on EDTA for Cell Detachment
| Cell Line | EDTA Concentration | Incubation Time | Observation | Reference |
| MCF-7 | <5 mM | - | No cell detachment observed. | [10] |
| MCF-7 | 10 mM | - | Loosened cells, but pipetting required for complete detachment. | [10] |
| HT-29 | Not specified | Not specified | EDTA enhances detachment of adherent colon carcinoma cells by up to 65%. | [5] |
| Various | 2-5 mM in PBS | 5-15 minutes | Effective for detaching cells sensitive to trypsin. | [4] |
Experimental Protocol: Cell Detachment using Trypsin-EDTA
Materials:
-
Confluent monolayer of adherent cells
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
0.25% Trypsin-EDTA solution (in HBSS)
-
Complete cell culture medium (containing serum)
Procedure:
-
Aspirate the old culture medium from the flask.
-
Wash the cell monolayer with Ca²⁺ and Mg²⁺ free PBS to remove any residual serum. Aspirate the PBS.
-
Add a sufficient volume of pre-warmed (37°C) 0.25% Trypsin-EDTA solution to cover the cell monolayer (e.g., 1 mL for a T-25 flask).
-
Incubate the flask at 37°C for 2-5 minutes. Monitor the cells under a microscope until they appear rounded and detached.
-
Neutralize the trypsin by adding 4-5 volumes of complete culture medium. The serum in the medium inactivates the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
The cells are now ready for counting and subculturing.
Signaling Pathway: EDTA's Disruption of Integrin-Mediated Cell Adhesion
Caption: EDTA chelates divalent cations (Ca²⁺/Mg²⁺) required for integrin-ECM binding, leading to cell detachment.
Cryopreservation
In cryopreservation, EDTA can be included in freezing media to protect cells from damage. By chelating divalent cations, it can inhibit nucleases that may be released from damaged cells during the freeze-thaw process, thus preserving the integrity of the remaining viable cells. Some studies have shown that EDTA dissociation of cells prior to cryopreservation can improve cell survival.[11] However, the effect of EDTA can be cell-type dependent, and in some cases, it has been shown to have destructive effects on fresh and cryopreserved sperm.[12]
Conclusion
Ethylenediaminetetraacetic acid tetrasodium salt hydrate is a versatile and essential reagent in molecular biology. Its ability to chelate divalent cations makes it a powerful inhibitor of nucleases, a facilitator of cell lysis and detachment, and a protective agent for nucleic acids and cells. The protocols provided herein offer standardized methods for its application, but it is crucial for researchers to optimize concentrations and conditions for their specific experimental needs to ensure reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Cell-detaching Effect of EDTA in Combination with Oxaliplatin for a Possible Application in HIPEC After Cytoreductive Surgery: A Preliminary in-vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A COMPARISON OF YIELD AND QUALITY OF CIRCULATING CELL-FREE DNA FROM K2EDTA AND K3EDTA COLLECTIONS IN HEALTHY SUBJECTS | Journal of Southeast Asian Medical Research [jseamed.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue | PLOS One [journals.plos.org]
- 9. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Improving Cell Recovery: Freezing and Thawing Optimization of Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effects of EGTA on the Quality of Fresh and Cryopreserved-Thawed Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate for Preventing Enzymatic Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely employed in research and pharmaceutical development to prevent the enzymatic degradation of biological macromolecules. Its tetrasodium salt hydrate form is a versatile and water-soluble compound that plays a critical role in preserving the integrity of proteins and nucleic acids. By sequestering divalent metal ions that are essential cofactors for many degradative enzymes, EDTA effectively inhibits their activity. These application notes provide detailed information and protocols for the use of EDTA tetrasodium salt hydrate in various laboratory settings.
Mechanism of Action: Chelation of Divalent Cations
The primary mechanism by which EDTA prevents enzymatic degradation is through its function as a hexadentate ligand, meaning it can form six bonds with a single metal ion. This allows it to "wrap around" and form a stable, water-soluble complex with divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺), as well as other metal ions like zinc (Zn²⁺).[1][2] Many enzymes, including metalloproteinases and DNases, require these metal ions as cofactors for their catalytic activity.[1][2] By chelating these essential ions, EDTA renders the enzymes inactive, thus protecting proteins and DNA from degradation.[1][3]
Caption: Mechanism of metalloproteinase and DNase inhibition by EDTA.
Applications
EDTA tetrasodium salt hydrate is a valuable reagent in a wide range of applications where the prevention of enzymatic degradation is crucial.
-
Protein Purification and Analysis: During cell lysis and protein extraction, endogenous proteases are released, which can rapidly degrade the target protein. The addition of EDTA to lysis buffers inhibits metalloproteases, which are a major class of proteases.[2][4] It is often used in conjunction with other protease inhibitors to create a comprehensive "protease inhibitor cocktail."[4]
-
Nucleic Acid Extraction: DNases, which are enzymes that degrade DNA, require Mg²⁺ as a cofactor.[1] EDTA is a standard component of lysis and storage buffers (such as TE buffer) for DNA and RNA extraction, as it effectively inactivates DNases and preserves the integrity of the nucleic acids.[1][3]
-
Cell Culture: In cell culture, particularly when harvesting cells or preparing cell lysates, EDTA can be used to inhibit metalloproteinases present in the cell culture supernatant or released during cell handling.[5] This is important for studying secreted proteins or intracellular proteins after cell lysis.
-
Anticoagulation: EDTA is widely used as an anticoagulant for blood samples.[6][7] It chelates calcium ions (Ca²⁺) in the blood, which are essential for the coagulation cascade, thereby preventing blood clotting and allowing for the analysis of blood cells and plasma components.[7]
Quantitative Data on EDTA Efficacy
The effective concentration of EDTA can vary depending on the specific application, the type of enzyme being inhibited, and the composition of the sample matrix. The following tables summarize some reported effective concentrations and inhibitory effects.
| Application | Target Enzyme Class | Effective Concentration | Notes |
| Protein Purification | Metalloproteinases | 1-10 mM | Acts as a chelator of the zinc ion in the active site.[6][8] |
| Cell Culture Supernatant | Metalloproteinases | 1 mM | Sufficient to inhibit metalloproteinases in cell culture media.[5] |
| Nucleic Acid Extraction | DNases | 1 mM (in TE Buffer) | Sequesters Mg²⁺, an essential cofactor for DNases.[1][9] |
| Anticoagulation | Coagulation Factors | 1.5 mg/mL of blood | Chelates Ca²⁺ to prevent the clotting cascade.[6][8] |
| Target Enzyme/System | EDTA Concentration | Percent Inhibition | Reference |
| Endogenous Dentin Matrix Metalloproteinases | 17% (w/v) | 55.1% ± 21.5% (1 min exposure) | [10][11] |
| Endogenous Dentin Matrix Metalloproteinases | 17% (w/v) | 72.8% ± 11.7% (2 min exposure) | [10][11] |
| Endogenous Dentin Matrix Metalloproteinases | 17% (w/v) | 74.7% ± 19.7% (5 min exposure) | [10][11] |
| MMP-2 (in rabbit aqueous humor) | 2.5 mg | Significant reduction | [12] |
| MMP-2 (in rabbit aqueous humor) | 5 mg | Significant reduction | [12] |
Experimental Protocols
Protocol 1: Preparation of a Protease Inhibitor Cocktail with EDTA for Protein Extraction
This protocol describes the preparation of a general-purpose protease inhibitor cocktail for the lysis of mammalian cells.
Materials:
-
EDTA tetrasodium salt hydrate
-
Other protease inhibitors (e.g., PMSF, aprotinin, leupeptin)
-
Lysis buffer (e.g., RIPA buffer, Tris-HCl buffer)
-
Distilled, deionized water
Procedure:
-
Prepare a 0.5 M EDTA stock solution: Dissolve 190.08 g of EDTA tetrasodium salt hydrate in 800 mL of distilled water. Adjust the pH to 8.0 with NaOH. Bring the final volume to 1 L with distilled water. Sterilize by autoclaving and store at room temperature.
-
Prepare stock solutions of other protease inhibitors according to the manufacturer's instructions.
-
On the day of use, prepare the lysis buffer with the desired components.
-
Add EDTA and other protease inhibitors to the lysis buffer immediately before use. A typical final concentration for EDTA is 1-5 mM. For example, to achieve a 1 mM final concentration, add 2 µL of 0.5 M EDTA stock solution to 1 mL of lysis buffer.
-
Proceed with your standard cell lysis and protein extraction protocol.
Caption: General workflow for protein extraction using a protease inhibitor cocktail containing EDTA.
Protocol 2: Preparation of TE Buffer for DNA Extraction and Storage
This protocol describes the preparation of a standard TE (Tris-EDTA) buffer for the elution and long-term storage of DNA.
Materials:
-
Tris base
-
EDTA tetrasodium salt hydrate
-
Hydrochloric acid (HCl)
-
Distilled, deionized water
Procedure:
-
Prepare a 1 M Tris-HCl, pH 8.0 stock solution: Dissolve 121.14 g of Tris base in 800 mL of distilled water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with distilled water. Sterilize by autoclaving.
-
Prepare a 0.5 M EDTA, pH 8.0 stock solution: As described in Protocol 1.
-
Prepare 1X TE Buffer (10 mM Tris-HCl, 1 mM EDTA):
-
To prepare 100 mL of 1X TE buffer, combine:
-
1 mL of 1 M Tris-HCl, pH 8.0 stock solution
-
0.2 mL of 0.5 M EDTA, pH 8.0 stock solution
-
98.8 mL of distilled, deionized water
-
-
-
Sterilize the final 1X TE buffer solution by autoclaving. Store at room temperature.
This TE buffer can be used to resuspend DNA pellets after extraction and for long-term storage at -20°C or -80°C to protect the DNA from degradation.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 乙二胺四乙酸 四钠盐 水合物 ≥97.0% (KT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 8. EDTA TETRASODIUM SALT: HYDRATE | 194491-31-1 [chemicalbook.com]
- 9. aun.edu.eg [aun.edu.eg]
- 10. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oiu.edu.sd [oiu.edu.sd]
Application Notes and Protocols: Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate in Electrophoresis Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ethylenediaminetetraacetic acid (EDTA) tetrasodium salt hydrate in buffer solutions for nucleic acid electrophoresis.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a crucial component in buffer systems used for nucleic acid electrophoresis, such as Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). Its primary function is to chelate divalent cations, most notably magnesium ions (Mg²⁺).[1][2] These cations are essential cofactors for nucleases, enzymes that can degrade DNA and RNA.[1][2] By sequestering these ions, EDTA protects the integrity of nucleic acid samples during electrophoresis.[1][2] While various salt forms of EDTA are available, this document focuses on the application of ethylenediaminetetraacetic acid tetrasodium salt hydrate.
Physicochemical Properties and Considerations
EDTA is available in several salt forms, with the disodium and tetrasodium salts being common in laboratory settings. The choice of salt can influence the pH and conductivity of the buffer solution.
Table 1: Comparison of Common EDTA Salts
| Property | Disodium EDTA Dihydrate | Tetrasodium EDTA Hydrate |
| Molecular Formula | C₁₀H₁₄N₂Na₂O₈·2H₂O | C₁₀H₁₂N₂Na₄O₈·xH₂O |
| Molecular Weight | 372.24 g/mol | 380.17 g/mol (anhydrous) |
| pH of 1% Solution | ~4.0 - 6.0[3] | ~10.0 - 11.5[3][4] |
| Solubility in Water | Moderate[3] | High[3] |
The significantly higher pH of tetrasodium EDTA solutions requires careful adjustment during buffer preparation to achieve the desired final pH for electrophoresis, which is typically around 8.0-8.5.[1][5]
Buffer Systems for Nucleic Acid Electrophoresis
TAE and TBE are the most widely used buffer systems for agarose gel electrophoresis of DNA and RNA.
Table 2: Composition and Properties of 1x TAE and 1x TBE Buffers
| Component | 1x TAE Buffer | 1x TBE Buffer |
| Tris | 40 mM[5] | 89 mM |
| Acetate/Borate | 20 mM Acetic Acid[5] | 89 mM Boric Acid |
| EDTA | 1 mM[5] | 2 mM |
| Typical pH | ~8.3[5] | ~8.3[1] |
| Buffering Capacity | Low | High |
| DNA Migration Rate | Faster[6] | Slower |
| Resolution of Large DNA (>12 kb) | Better | Poorer |
| Resolution of Small DNA (<2 kb) | Poorer | Better |
| Enzyme Inhibition (e.g., ligase) | No | Yes (due to borate) |
Experimental Protocols
Protocol 1: Preparation of 10x TBE Buffer (1 Liter) with EDTA Tetrasodium Salt Hydrate
This protocol describes the preparation of a 10x stock solution of TBE buffer.
Materials:
-
Tris base: 108 g[1]
-
Boric acid: 55 g[1]
-
EDTA tetrasodium salt hydrate (adjust weight based on water of hydration)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Magnetic stirrer and stir bar
-
1 L beaker and graduated cylinder
-
pH meter
Procedure:
-
To approximately 800 mL of deionized water in a 1 L beaker, add 108 g of Tris base and 55 g of boric acid.[1]
-
Stir the solution with a magnetic stirrer until the solids are completely dissolved.
-
Weigh out the appropriate amount of EDTA tetrasodium salt hydrate to achieve a final concentration of 0.02 M in the 10x stock (equivalent to 2 mM in a 1x solution). For anhydrous tetrasodium EDTA (MW: 380.17 g/mol ), this would be 7.6 g.
-
Add the EDTA tetrasodium salt hydrate to the solution and stir until dissolved.
-
Crucially, monitor the pH of the solution. Due to the alkaline nature of tetrasodium EDTA, the pH will be high.
-
Slowly add concentrated HCl to the solution while continuously monitoring the pH. Adjust the pH to approximately 8.3.[1]
-
Once the desired pH is reached, add deionized water to bring the final volume to 1 L.
-
Store the 10x TBE buffer at room temperature. Dilute 1:10 with deionized water to make a 1x working solution before use.
Protocol 2: Agarose Gel Electrophoresis of Nucleic Acids
This protocol outlines the general steps for performing agarose gel electrophoresis.
Materials:
-
1x TAE or TBE buffer
-
Agarose
-
Erlenmeyer flask
-
Microwave or heating plate
-
Gel casting tray and combs
-
Electrophoresis chamber and power supply
-
Nucleic acid samples
-
Loading dye
-
DNA ladder (molecular weight marker)
-
UV transilluminator and imaging system
Procedure:
-
Prepare the desired concentration of agarose gel by dissolving agarose powder in 1x TAE or TBE buffer. A typical concentration is 1% (w/v).
-
Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask gently to ensure a homogenous solution.
-
Allow the agarose solution to cool to approximately 50-60°C.
-
Pour the cooled agarose solution into a gel casting tray with combs in place. Allow the gel to solidify at room temperature.
-
Once solidified, carefully remove the combs and place the gel in the electrophoresis chamber.
-
Fill the chamber with 1x running buffer (the same buffer used to make the gel) until the gel is submerged.
-
Mix nucleic acid samples with loading dye.
-
Load the samples and a DNA ladder into the wells of the gel.
-
Connect the electrophoresis chamber to a power supply, ensuring the negative electrode is at the end with the wells, as DNA is negatively charged and will migrate towards the positive electrode.
-
Run the gel at a constant voltage (e.g., 5-10 V/cm) until the loading dye has migrated to the desired distance.[6]
-
Visualize the separated nucleic acid fragments using a UV transilluminator.
Diagrams
Caption: Workflow for nucleic acid electrophoresis.
Caption: Simplified NF-κB signaling pathway.
Application: NF-κB Signaling Pathway Analysis
Electrophoresis is a key technique in studying the activation of transcription factors like Nuclear Factor-kappa B (NF-κB). The Electrophoretic Mobility Shift Assay (EMSA) is used to detect the binding of NF-κB to specific DNA sequences.[7][8][9] This assay relies on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free DNA probe.[2][7] TBE buffer is often used in EMSA protocols.[10] The activation of the NF-κB pathway, which is central to inflammatory responses, can be assessed by observing this "shift" in the gel, making electrophoresis an invaluable tool in drug development and research into inflammatory diseases.[9][11]
Conclusion
The use of this compound in electrophoresis buffers is a viable option, provided that careful attention is paid to the adjustment of the buffer's pH. The high alkalinity of the tetrasodium salt requires titration with a strong acid to bring the pH into the optimal range for nucleic acid electrophoresis. Once properly prepared, these buffers effectively protect nucleic acids from degradation, enabling high-quality results in various applications, from routine DNA fragment analysis to the study of complex signaling pathways.
References
- 1. Preparing 10x TBE Electrophoresis buffer [protocols.io]
- 2. signosisinc.com [signosisinc.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Page loading... [guidechem.com]
- 5. TAE buffer - Wikipedia [en.wikipedia.org]
- 6. genomica.uaslp.mx [genomica.uaslp.mx]
- 7. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Concentration of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate for Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA) as an enzyme inhibitor, with a primary focus on metalloproteases. This document outlines the mechanism of action, effective concentrations, and detailed protocols for enzyme inhibition assays.
Introduction
Ethylenediaminetetraacetic acid (EDTA) is a potent chelating agent widely employed in biological research and pharmaceutical development to inhibit enzymatic activity.[1][2] Its efficacy stems from its ability to sequester divalent cations, such as zinc (Zn²⁺) and calcium (Ca²⁺), which are essential cofactors for the catalytic activity and structural integrity of many enzymes.[1][3][4] EDTA tetrasodium salt is a salt of EDTA that is highly soluble in water.[5] This makes it a versatile tool for studying enzyme function, preventing proteolysis of valuable protein samples, and as a component in various biochemical assays.[3]
The primary targets for EDTA inhibition are metalloproteases, a broad class of enzymes that play critical roles in physiological and pathological processes, including tissue remodeling, cell signaling, and cancer progression.[1][6][7] By chelating the zinc ion typically found in the active site of these enzymes, EDTA effectively abolishes their proteolytic activity.[1][3] This characteristic makes EDTA an invaluable reagent for confirming the presence of metalloproteases in biological samples and for controlling their activity during experiments.
Mechanism of Action
EDTA functions as an inhibitor by forming a stable, coordination complex with metal ions, effectively removing them from the enzyme's active site or from locations critical for maintaining its conformational stability.[1] For metalloproteases, the catalytic mechanism is directly dependent on a zinc ion in the active site. EDTA, being a hexadentate ligand, wraps around the metal ion, forming multiple coordinate bonds and rendering it unavailable to the enzyme.[1][6] This sequestration of the essential metal cofactor leads to a loss of enzymatic function. The inhibition is typically reversible upon the addition of an excess of the required metal ion.[1]
Caption: Mechanism of EDTA-mediated enzyme inhibition.
Effective Concentrations for Enzyme Inhibition
The effective concentration of EDTA for enzyme inhibition is dependent on the specific enzyme, the concentration of metal ions in the assay buffer, and the experimental conditions. A general working concentration range for inhibiting metalloproteases is between 1 mM and 10 mM.[3][8][9] However, concentrations as low as 0.1 mM can be effective, while in some applications, concentrations up to 20 mM are used, particularly in zymography protocols.[10][11] It is recommended to perform a titration to determine the optimal concentration for a specific application.[11]
| Enzyme Class | Target Enzyme Example | Typical EDTA Concentration | Application | Reference |
| Metalloproteases | Matrix Metalloproteinases (MMPs) | 1-10 mM | General Inhibition | [3][9] |
| Metalloproteases | Gelatinases (MMP-2, MMP-9) | 20 mM | Gelatin Zymography (Inhibition Control) | [10] |
| Metalloproteases | Endogenous Dentin MMPs | 17 wt% | Inhibition in Tissue | [12] |
| Metallo-β-Lactamase | IMP-1 | 55 ± 8.2 µM (IC₅₀) | Antibacterial Synergism | [13] |
| Calcium-dependent Cysteine Proteases | Calpains | 1-10 mM | General Inhibition | [1][3] |
| Kinases | 3-phosphoglycerate kinase | Not specified, but effective | Chelation of Mg²⁺ cofactor | [4] |
Experimental Protocols
Below are detailed protocols for common assays used to assess enzyme inhibition by EDTA.
This protocol is used to detect gelatin-degrading metalloproteases, such as MMP-2 and MMP-9, and to confirm their identity through inhibition by EDTA.
Materials:
-
Protein samples (e.g., cell lysates, conditioned media)
-
Non-reducing sample buffer
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% (w/v) gelatin
-
Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram Developing Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
EDTA solution (e.g., 0.5 M stock solution, pH 8.0)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in Zymogram Renaturing Buffer at room temperature with gentle agitation.
-
Inhibition Control: Cut the gel in half. Incubate one half in Zymogram Developing Buffer and the other half in Zymogram Developing Buffer containing a final concentration of 20 mM EDTA.[10]
-
Development: Incubate both gel halves overnight (16-24 hours) at 37°C.
-
Staining: Stain the gels with Coomassie Brilliant Blue for 1 hour at room temperature.
-
Destaining: Destain the gels with destaining solution until clear bands appear against a blue background.
-
Analysis: The clear bands indicate areas of gelatin degradation by metalloproteases. In the gel half treated with EDTA, these bands should be absent or significantly reduced, confirming the activity is from metalloproteases.[10]
Caption: Experimental workflow for gelatin zymography.
This protocol provides a quantitative measure of metalloprotease activity and its inhibition by EDTA using a fluorogenic substrate.
Materials:
-
Purified metalloprotease or protein sample containing metalloprotease activity
-
Fluorogenic MMP substrate (e.g., FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
EDTA solution (for titration and control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, prepare the following reactions:
-
Sample wells: Add your protein sample to the Assay Buffer.
-
Negative Control (EDTA) wells: Add your protein sample to the Assay Buffer containing a final concentration of 10-20 mM EDTA.[10]
-
Blank well: Assay Buffer only.
-
-
EDTA Titration (Optional but Recommended): To determine the optimal inhibitory concentration, prepare a series of wells with your protein sample and varying final concentrations of EDTA (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, and 10 mM).[11]
-
Pre-incubation: Incubate the plate for 15-30 minutes at 37°C to allow EDTA to chelate the metal ions.
-
Reaction Initiation: Add the fluorogenic MMP substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate using a fluorescence microplate reader.
-
Data Analysis: Subtract the blank reading from all sample and control readings. Compare the fluorescence in the sample wells to the EDTA-containing wells to determine the percentage of inhibition.
Applications in Drug Development and Research
EDTA's role as a broad-spectrum metalloprotease inhibitor makes it a fundamental tool in drug discovery and development.[6][14] It is often used as a positive control in screening campaigns for novel, more specific MMP inhibitors.[6] Furthermore, understanding the impact of chelating agents on biological systems is crucial, as some drugs may possess chelating properties. EDTA is also utilized in pharmaceutical formulations to enhance stability by sequestering metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs).[2][14][15] In a therapeutic context, EDTA has been explored for conditions where excessive metalloprotease activity is implicated, although its lack of specificity limits its direct clinical use as a targeted inhibitor.[6][16]
Troubleshooting
-
Low or No Enzyme Activity: If your enzyme of interest is a metalloenzyme, the presence of EDTA in your sample preparation buffers could be the cause of low activity.[11][17]
-
Incomplete Inhibition: Ensure the EDTA concentration is sufficient to chelate all activating metal ions in the reaction. Consider increasing the EDTA concentration or the pre-incubation time.
-
Precipitation: High concentrations of EDTA in buffers with high concentrations of divalent cations may lead to precipitation. Ensure all components are fully dissolved.
For further technical support, please consult the relevant product information sheets and literature for your specific enzyme and assay system.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. connectionchemical.com [connectionchemical.com]
- 3. Ethylenediaminetetraacetic acid = 99.0 194491-31-1 [sigmaaldrich.com]
- 4. Inhibiting 3-phosphoglycerate kinase by EDTA stimulates the development of the cleavage stage mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]
- 6. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.library.nyu.edu [search.library.nyu.edu]
- 8. 乙二胺四乙酸 四钠盐 水合物 ≥97.0% (KT) | Sigma-Aldrich [sigmaaldrich.cn]
- 9. midlandsci.com [midlandsci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of Calcium-EDTA as an Inhibitor for Metallo-β-Lactamase in a Mouse Model of Pseudomonas aeruginosa Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. tetra sodium edta [thinkdochemicals.com]
- 16. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PCR Inhibition by Ethylenediaminetetraacetic Acid (EDTA)
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to PCR inhibition caused by ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA).
Troubleshooting Guide
Problem: Complete PCR failure or significantly low yield, with suspected EDTA contamination.
This guide provides a systematic approach to identifying the source of EDTA and mitigating its inhibitory effects on your PCR experiments.
Step 1: Identify the Potential Source of EDTA
The initial and most critical step is to determine the origin of the EDTA contamination. Common sources within a laboratory setting include:
-
DNA/RNA Elution Buffers: Many commercially available nucleic acid purification kits utilize elution buffers containing EDTA (e.g., TE buffer) to safeguard samples from nuclease degradation.[1]
-
Sample Storage Solutions: For long-term stability, DNA and RNA samples are frequently stored in TE (Tris-EDTA) buffer.[1][2]
-
Anticoagulants: In clinical or diagnostic settings, EDTA is a prevalent anticoagulant used for blood sample collection.[1]
Step 2: Implement a Mitigation Strategy
Once you have identified the likely source of EDTA, select one of the following strategies to counteract its inhibitory effects.
-
Option A: Dilute the DNA Template This is the most straightforward approach. By diluting the template, you also reduce the concentration of the inhibitor.[1][3][4]
-
Option B: Increase Magnesium Chloride (MgCl₂) Concentration EDTA inhibits PCR primarily by chelating Mg²⁺ ions, which are essential cofactors for Taq DNA polymerase.[1][5] Supplementing the reaction with additional MgCl₂ can overcome this inhibition.[1][6]
-
When to use: This is a suitable option when template dilution is not feasible due to a low starting concentration of DNA.[1]
-
Procedure: Titrate the MgCl₂ concentration in your PCR master mix. For a detailed method, refer to the "Experimental Protocols" section.
-
-
Option C: Remove EDTA from the DNA Sample This is the most definitive method to eliminate EDTA interference.
-
When to use: This approach is recommended when the methods above are unsuccessful or for highly sensitive downstream applications.[1]
-
Procedures:
-
Ethanol Precipitation: This standard laboratory procedure effectively precipitates DNA, leaving EDTA and other salts in the supernatant.[1] A detailed protocol is available in the "Experimental Protocols" section.
-
Commercial PCR Purification Kits: These kits are specifically designed to purify DNA from various contaminants, including EDTA.[1] Always follow the manufacturer's instructions for the specific kit you are using.
-
-
Frequently Asked Questions (FAQs)
Q1: How does EDTA inhibit the PCR reaction?
EDTA, or ethylenediaminetetraacetic acid, is a chelating agent that strongly binds to divalent cations, particularly magnesium ions (Mg²⁺).[5] Taq DNA polymerase, the enzyme central to PCR, requires Mg²⁺ as an essential cofactor for its activity.[1] When EDTA is present in the PCR mixture, it sequesters the available Mg²⁺, rendering them unavailable to the Taq polymerase. This inhibition of the polymerase results in a significant decrease in PCR efficiency or even complete reaction failure.[1][5] Some studies also suggest a secondary inhibition mechanism where EDTA can directly bind to the Taq DNA polymerase, further impeding its function.[5]
Q2: What is the standard concentration of EDTA in TE buffer?
A standard 1x TE buffer typically consists of 10 mM Tris and 1 mM EDTA. For applications sensitive to EDTA, such as PCR, a "low TE" or "TE Low EDTA" buffer is often recommended, which contains a reduced EDTA concentration, typically 0.1 mM.
Q3: At what concentration does EDTA become inhibitory to PCR?
The inhibitory concentration of EDTA can fluctuate depending on the specific PCR conditions and the polymerase used. However, general observations indicate that:
-
A concentration of 0.5 mM EDTA can lead to a significant reduction in the yield of the PCR product.[7][8]
-
A concentration of 1 mM EDTA can completely abolish the PCR reaction.[7]
Q4: Can I simply add more MgCl₂ to my PCR master mix to counteract the EDTA?
Yes, adding excess MgCl₂ is a common and effective strategy to overcome EDTA inhibition.[1] The supplemental Mg²⁺ will saturate the chelating capacity of EDTA, ensuring sufficient free Mg²⁺ is available for the Taq polymerase. However, it is crucial to optimize the MgCl₂ concentration, as excessively high levels can also negatively impact the PCR by decreasing enzyme fidelity and promoting the amplification of non-specific products.[1]
Q5: Are there any alternatives to EDTA for storing my DNA?
Yes, if you intend to use your DNA for PCR or other enzymatic reactions, it is advisable to store it in an EDTA-free solution. Suitable alternatives include:
-
Nuclease-free water
-
Tris-HCl buffer (e.g., 10 mM, pH 8.0)
Quantitative Data Summary
The following table summarizes the key concentrations related to EDTA in PCR applications.
| Buffer/Component | Typical EDTA Concentration | Effect on PCR |
| Standard 1x TE Buffer | 1 mM | Can completely inhibit the reaction.[7] |
| Low TE Buffer | 0.1 mM | Generally compatible with PCR. |
| Inhibitory Threshold | ≥ 0.5 mM | Significantly reduces PCR product yield.[7][8] |
Experimental Protocols
Protocol 1: Optimizing MgCl₂ Concentration to Overcome EDTA Inhibition
This protocol provides a framework for titrating MgCl₂ to determine the optimal concentration for your PCR in the presence of suspected EDTA contamination.
-
Set up a series of PCR reactions. Each reaction should have a different final concentration of MgCl₂. A recommended starting range is from 1.5 mM to 4.0 mM, with 0.5 mM increments.[1]
-
Prepare a master mix. This should contain all the necessary PCR components except for MgCl₂.
-
Aliquot the master mix into individual PCR tubes.
-
Add the appropriate volume of a stock MgCl₂ solution (e.g., 25 mM) to each tube to achieve the desired final concentration.
-
Add your DNA template that is suspected to be contaminated with EDTA.
-
Run the PCR using your standard cycling conditions.
-
Analyze the results by agarose gel electrophoresis to identify the MgCl₂ concentration that yields the best amplification of your target.
Protocol 2: Ethanol Precipitation of DNA to Remove EDTA
This protocol outlines the steps for precipitating DNA from a solution containing EDTA.
-
Measure the volume of your DNA sample in a microcentrifuge tube.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix thoroughly.[1]
-
Add 2.5 volumes of cold 100% ethanol. Mix by inverting the tube several times.[1]
-
Incubate at -20°C for at least 30 minutes. For lower DNA concentrations, an overnight incubation can improve the recovery rate.[1]
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[1]
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 200 µL of cold 70% ethanol. [9]
-
Centrifuge at >12,000 x g for 5 minutes at 4°C. [1]
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 10-15 minutes at room temperature to remove any residual ethanol. Be careful not to over-dry the pellet.[1]
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or an EDTA-free buffer (e.g., 10 mM Tris-HCl, pH 8.0).[1]
Protocol 3: DNA Purification using a Commercial Spin Column Kit
This protocol provides a general workflow for using a commercial PCR purification kit to remove EDTA. Always refer to the specific manufacturer's protocol for detailed instructions.
-
Add Binding Buffer to your DNA sample.[1]
-
Transfer the mixture to a spin column placed in a collection tube.
-
Centrifuge to bind the DNA to the silica membrane and discard the flow-through.[1]
-
Add Wash Buffer to the column.
-
Centrifuge and discard the flow-through. Repeat the wash step as per the kit's protocol.[1]
-
Perform a dry spin (centrifuge the empty column) to remove any residual ethanol from the wash buffer.[1]
-
Place the spin column in a clean microcentrifuge tube.
-
Add Elution Buffer (or nuclease-free water) directly to the center of the membrane.
-
Incubate for a few minutes at room temperature.
-
Centrifuge to elute the purified DNA.[1]
Visualizations
Caption: Mechanism of PCR inhibition by EDTA.
Caption: Troubleshooting workflow for EDTA-induced PCR inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. What do I do if my PCR isn't working? | AAT Bioquest [aatbio.com]
- 4. Troubleshooting your PCR [takarabio.com]
- 5. benchchem.com [benchchem.com]
- 6. boards.ie [boards.ie]
- 7. A Comprehensive Guide to Understanding Influences on PC... [sbsgenetech.com]
- 8. researchgate.net [researchgate.net]
- 9. Cleanup and Extraction Protocols | UNBC [unbc.ca]
Technical Support Center: Optimizing Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate (EDTA-4Na) for Cell Detachment
Welcome to the technical support center for optimizing the use of ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA-4Na) in cell culture applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure efficient and viable cell detachment.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during cell detachment using EDTA-4Na.
| Question/Issue | Answer/Troubleshooting Steps |
| Why are my cells not detaching after incubation with EDTA-4Na solution? | 1. Suboptimal Concentration: The optimal EDTA-4Na concentration is cell-type dependent. If cells are not detaching, the concentration may be too low. It is recommended to perform a titration experiment to determine the ideal concentration for your specific cell line. Suggested starting concentrations range from 2-5 mM.[1] 2. Presence of Divalent Cations: Residual calcium (Ca²⁺) and magnesium (Mg²⁺) ions from the culture medium can inhibit EDTA's chelating activity. Ensure the cell monolayer is washed with a Ca²⁺ and Mg²⁺-free phosphate-buffered saline (PBS) before adding the EDTA solution.[2][3][4] 3. Insufficient Incubation Time: Detachment time varies between cell lines. Monitor cells under a microscope every few minutes. If detachment is slow, extend the incubation time. However, avoid prolonged incubation to prevent cell damage.[3][5] 4. Low Temperature: For some cell types, performing the incubation at 37°C can enhance detachment efficiency.[2] 5. Cell Confluency: Highly confluent or overgrown cultures can be more difficult to detach. It is best to passage cells when they are at 70-80% confluency. |
| My cells are detaching in clumps, not as a single-cell suspension. What should I do? | 1. Incomplete Chelation: This may indicate that the EDTA-4Na concentration is not optimal for disrupting cell-to-cell adhesion. Consider a slight increase in the concentration. 2. Gentle Agitation: After incubation, gently tap the side of the culture vessel to encourage the dispersal of cell clumps.[2] For more robust cell lines, gentle pipetting up and down can help, but be cautious to avoid excessive mechanical stress. 3. Use in Conjunction with a Dissociation Buffer: For strongly adherent cells or tissues, using EDTA in combination with an enzymatic digestion buffer like Accutase or a low concentration of trypsin can improve the generation of a single-cell suspension.[1] |
| What is the typical working concentration of EDTA-4Na for cell detachment? | The recommended concentration of EDTA-4Na for preventing cell reaggregation is between 2-5 mM.[1] For detaching adherent cells without enzymes, a concentration of 2.9 mM has been used successfully.[5] However, the optimal concentration is highly dependent on the specific cell line and should be determined empirically.[1][3] |
| Is EDTA-4Na toxic to cells? | High concentrations of EDTA can be cytotoxic. Studies have shown that concentrations below 10 mM generally do not exhibit significant cytotoxicity for many cell types, whereas concentrations of 50 mM and 100 mM can be toxic.[3][6] It is crucial to determine the lowest effective concentration for your cell line to maintain high cell viability.[3] Some studies have observed cell death at concentrations below 100 µM in certain cell lines, highlighting cell-type specific sensitivity.[7] |
| How does the pH of the EDTA-4Na solution affect cell detachment? | The pH of the EDTA solution is critical. A pH outside the optimal range can decrease cell viability.[5] For cell detachment, a pH between 6.14 and 6.50 has been found to be effective while maintaining cell viability.[5] The solubility of EDTA salts also increases with a higher pH; for preparing stock solutions, adjusting the pH to around 8.0 is often necessary to fully dissolve the EDTA.[3][8] |
| Can I use EDTA-4Na in combination with trypsin? | Yes, EDTA is frequently used in combination with trypsin to enhance cell detachment.[9][10][11] EDTA chelates the divalent cations that are necessary for cell-to-cell and cell-to-substrate adhesion, making the cells more accessible to the proteolytic action of trypsin.[11][12] This combination often allows for a lower concentration of trypsin to be used, which can be less harsh on the cells. |
| How should I prepare and store an EDTA-4Na stock solution? | It is common to prepare a 0.5 M EDTA stock solution with a pH of 8.0.[3] To do this, dissolve the EDTA salt in deionized water and stir vigorously. The EDTA will not fully dissolve until the pH is adjusted to approximately 8.0 with NaOH.[3] Once dissolved, the final volume can be adjusted, and the solution should be sterilized by autoclaving or filtration.[3] A 0.5 M stock solution at pH 8.5 is stable for months when stored at 4°C.[8] |
| Why is it important to wash cells with PBS before adding the EDTA-4Na solution? | Washing the cells with Ca²⁺ and Mg²⁺-free PBS is crucial to remove any residual serum from the culture medium.[2][3] Serum contains proteins that can inhibit the activity of chelating agents and enzymes used for cell detachment.[2] |
Experimental Protocols
Protocol 1: Determining the Optimal EDTA-4Na Concentration for a New Cell Line
This protocol outlines a method for empirically determining the lowest effective concentration of EDTA-4Na that results in efficient cell detachment with high cell viability.
Materials:
-
Adherent cells cultured to 70-80% confluency in a multi-well plate (e.g., 6-well or 12-well)
-
Sterile Ca²⁺ and Mg²⁺-free PBS
-
Sterile EDTA-4Na solutions at various concentrations (e.g., 1 mM, 2 mM, 3 mM, 4 mM, 5 mM in PBS)
-
Complete cell culture medium
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
Procedure:
-
Aspirate the culture medium from the wells.
-
Gently wash the cell monolayer twice with an appropriate volume of sterile, Ca²⁺ and Mg²⁺-free PBS to remove any residual serum.
-
Aspirate the PBS.
-
Add the different concentrations of pre-warmed (37°C) EDTA-4Na solution to individual wells. Ensure the entire cell monolayer is covered.
-
Incubate the plate at 37°C.
-
Starting at 2 minutes, monitor the cells under an inverted microscope every 1-2 minutes for detachment. Note the time it takes for the majority of cells to round up and detach.
-
Once cells are detached, add 2-3 volumes of complete culture medium to each well to inactivate the EDTA by reintroducing divalent cations.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension from each well to a separate tube.
-
Determine the cell viability for each concentration using the trypan blue exclusion assay and a hemocytometer or automated cell counter.
-
The optimal concentration is the lowest concentration that provides efficient detachment in a reasonable timeframe while maintaining high cell viability (>95%).
Protocol 2: Standard Cell Passaging using EDTA-4Na
This protocol is for routine subculturing of adherent cells using a pre-determined optimal concentration of EDTA-4Na.
Materials:
-
Adherent cells at 70-80% confluency
-
Sterile Ca²⁺ and Mg²⁺-free PBS
-
Optimal concentration of sterile EDTA-4Na solution in PBS
-
Complete cell culture medium
-
Sterile culture flasks or plates
-
Sterile pipettes and centrifuge tubes
Procedure:
-
Remove the spent culture medium from the flask or plate.
-
Wash the cells with Ca²⁺ and Mg²⁺-free PBS.[3]
-
Add the pre-warmed, optimal concentration of EDTA-4Na solution to the culture vessel, ensuring the cell monolayer is fully covered.
-
Incubate at 37°C for the predetermined optimal time.[3]
-
Confirm cell detachment under a microscope. Cells should appear rounded and be floating.[3]
-
Add 4-5 volumes of complete culture medium to the vessel.[3]
-
Collect the cell suspension and transfer it to a sterile centrifuge tube.
-
Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, complete culture medium.
-
Count the cells and plate them in new culture vessels at the desired density.
-
Incubate the new cultures in a humidified incubator at 37°C with 5% CO₂.[3]
Quantitative Data Summary
The following tables provide a summary of recommended EDTA-4Na concentrations and reported effects on cell viability.
Table 1: Recommended EDTA-4Na Concentrations for Cell Culture Applications
| Application | Cell Type/System | Recommended Concentration | Reference |
| Preventing Cell Reaggregation | General | 2-5 mM | [1] |
| Enzyme-Free Cell Detachment | Adherent Cell Lines | 2.9 mM | [5] |
| Inhibition of Metalloproteases | General | 1-10 mM | [8] |
| Irrigation Solution (Safe Range) | Fibroblasts, HUVECs, Chondrocytes, Osteoblasts | < 10 mM | [6] |
Table 2: Effect of EDTA-4Na Concentration on Cell Viability
| Cell Line/Model | Concentration | Incubation Time | Effect on Viability | Reference |
| Human Corneal Epithelial Cells | 0.00001% to 0.01% | 60 minutes | No significant loss of viability | [13] |
| Various Cancer Cell Lines | ≥ 300 µM | 72 hours | Significant suppression of viability | [14] |
| Normal Rat Kidney (NRK) Cells | < 100 µM | Not specified | Cell death and reduced colony-forming ability | [7] |
| L929, HUVECs, Rat Chondrocytes, MC3T3 | < 10 mM | Not specified | No significant cytotoxicity | [6] |
| L929, HUVECs, Rat Chondrocytes, MC3T3 | 50 mM and 100 mM | Not specified | Higher cell toxicity | [6] |
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of EDTA-4Na and the experimental workflows.
Caption: Mechanism of EDTA-4Na in disrupting cell adhesion by chelating divalent cations.
Caption: Workflow for optimizing and using EDTA-4Na for cell detachment.
References
- 1. wi.mit.edu [wi.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the toxicity of low doses of tetrasodium-ethylenediamine-tetraacetate (Na-EDTA) in normal rat kidney (NRK) cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mechanism of cell dissociation with trypsin and EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Operation Tips of Cell Culture and Cell Detachment - Zhuhai Gene-Biocon Biological Technology Co., Ltd. [g-biotec.com]
- 11. caissonlabs.com [caissonlabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. High molecular weight hyaluronan decreases oxidative DNA damage induced by EDTA in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate (EDTA Na4) in Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA Na4) in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my EDTA Na4 precipitating out of solution?
A1: Precipitation of EDTA Na4 can occur due to several factors, primarily related to the pH of the buffer. EDTA Na4 is the salt of a weak acid and is highly soluble in alkaline conditions.[1][2][3] If the buffer pH drops, the tetrasodium salt can convert to less soluble forms, such as the trisodium or disodium salts, leading to precipitation.[4] Precipitation can also occur in highly concentrated alkaline solutions.
Q2: What is the optimal pH for keeping EDTA Na4 in solution?
A2: EDTA Na4 is most soluble and stable in alkaline solutions. A 1% aqueous solution of EDTA Na4 has a pH of approximately 11.3.[1] To ensure complete dissolution and prevent precipitation, especially when starting with other forms of EDTA like the disodium salt, it is recommended to adjust the pH to 8.0 or higher using a base like sodium hydroxide (NaOH).[5][6][7] The solubility of EDTA salts increases as the pH increases.[8][9]
Q3: Can the temperature of the buffer affect the solubility of EDTA Na4?
A3: The solubility of EDTA Na4 in water is not significantly dependent on temperature.[10] Therefore, adjusting the temperature is not an effective method for dissolving precipitated EDTA Na4 or for preventing its precipitation.
Q4: Does the form of EDTA Na4 (e.g., hydrate vs. anhydrous) affect its solubility?
A4: Commercial samples of EDTA Na4 are often available in a hydrated form, such as the dihydrate or tetrahydrate.[1] However, the solubility characteristics of solutions prepared from anhydrous or hydrated forms are the same, provided they are at the same pH.[1]
Q5: What is the maximum concentration of EDTA Na4 that can be dissolved in water?
A5: EDTA Na4 is highly soluble in water.[1] It is possible to prepare solutions up to approximately 50% by weight (e.g., 50 grams of EDTA Na4 in 50 grams of water). A solution of up to 1.45 M (approximately 550 mg/ml) can be prepared at room temperature, which will result in a viscous solution with a pH of 10-11.[8][9][11]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| White precipitate forms after adding EDTA Na4 to the buffer. | The pH of the buffer is too low (acidic or neutral). | Increase the pH of the solution to 8.0 or higher by slowly adding a base such as sodium hydroxide (NaOH) while stirring.[5][6][7] |
| Precipitate forms when mixing EDTA Na4 solution with other components. | The final buffer solution has a pH below the optimal range for EDTA Na4 solubility. | Check the pH of the final solution and adjust it to be in the alkaline range (pH > 8.0). Prepare concentrated stock solutions of individual components and add the EDTA Na4 solution last, ensuring the final pH is appropriate. |
| A "pudding-like" consistency is observed. | The solution is a highly concentrated alkaline solution of EDTA Na4. | While EDTA Na4 is very soluble, extremely high concentrations in alkaline conditions can lead to high viscosity or precipitation.[8][9][11] Consider diluting the solution to the desired working concentration. |
Experimental Protocol: Preparation of a 0.5 M EDTA Na4 Stock Solution (pH 8.0)
This protocol describes the preparation of a 0.5 M stock solution of EDTA Na4 with a final pH of 8.0, ensuring complete dissolution and stability.
Materials:
-
This compound (EDTA Na4)
-
Deionized or distilled water
-
Sodium hydroxide (NaOH) solution (e.g., 10 M) or pellets
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinder
-
Beaker
-
Volumetric flask
Procedure:
-
Weigh the EDTA Na4: Accurately weigh the required amount of EDTA Na4 for the desired final volume. For example, for 1 liter of a 0.5 M solution, use the appropriate molecular weight of your specific EDTA Na4 hydrate to calculate the mass.
-
Add Water: In a beaker, add the weighed EDTA Na4 to approximately 80% of the final desired volume of deionized water (e.g., 800 ml for a 1 L solution).
-
Stir the Solution: Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring the solution. The EDTA Na4 may not fully dissolve at this stage.
-
Adjust the pH: Slowly add NaOH solution or pellets while continuously monitoring the pH with a calibrated pH meter.[7] Continue adding NaOH until the pH of the solution reaches 8.0. The EDTA Na4 will completely dissolve as the pH approaches this value.[6][7]
-
Adjust the Final Volume: Once the EDTA Na4 is fully dissolved and the pH is stable at 8.0, transfer the solution to a volumetric flask. Add deionized water to reach the final desired volume.
-
Sterilization and Storage: If required, the solution can be sterilized by autoclaving.[8][9] Store the solution at room temperature.
Quantitative Data Summary
| Property | Value | Notes |
| Solubility in Water | Highly soluble[1] | Up to 1030 g/L at 20°C[12][13] |
| pH of 1% Aqueous Solution | ~11.3[1] | Indicates the alkaline nature of the salt. |
| Maximum Solubility | ~1.45 M (~550 mg/ml)[8][9][11] | Results in a viscous solution. |
| Optimal pH for Dissolution | ≥ 8.0[5][6][7] | Necessary to prevent precipitation of less soluble forms. |
| Temperature Effect on Solubility | Not significant[10] | Heating is not an effective method for dissolution. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for EDTA Na4 precipitation.
References
- 1. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]
- 2. longkey.com [longkey.com]
- 3. EDTA Tetrasodium Salt vs. EDTA Disodium Salt: A Comprehensive Comparison for Industrial and Commercial Use | Niran Chemical [niranchemical.com]
- 4. medicaljournalssweden.se [medicaljournalssweden.se]
- 5. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. crick.ac.uk [crick.ac.uk]
- 7. thoughtco.com [thoughtco.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. EP1045828B1 - Method for producing highly pure tetrasodium salt of ethylenediaminetetraacetic acid - Google Patents [patents.google.com]
- 11. This compound 97.0 (KT) EDTA tetrasodium salt [sigmaaldrich.com]
- 12. EDTA Tetrasodium Salt 4-hydrate pure [itwreagents.com]
- 13. EDTA Tetrasodium Salt 4-hydrate pure [itwreagents.com]
Technical Support Center: Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate (EDTA Tetrasodium) Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ethylenediaminetetraacetic acid tetrasodium salt hydrate solutions. It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of an EDTA tetrasodium salt solution?
A1: EDTA tetrasodium salt solutions are generally stable under recommended storage conditions.[1][2] A 0.5 M stock solution with a pH of 8.5 can be stable for months when stored at 4°C. Solutions of EDTA can also be sterilized by autoclaving.
Q2: What are the main factors that affect the stability of EDTA tetrasodium salt solutions?
A2: The primary factors influencing the stability of EDTA tetrasodium salt solutions are pH, temperature, and exposure to light. Incompatible materials can also affect the solution's integrity.
Q3: How does pH affect the stability and solubility of the solution?
A3: The pH of the solution is critical for both the solubility and the chelating ability of EDTA. EDTA salts are more soluble as the pH increases. A 1% aqueous solution of tetrasodium EDTA has a pH of approximately 11.3. The ability of EDTA to chelate divalent cations increases with a higher pH, particularly in the range of pH 8 to 10. However, at very high pH levels, metal hydroxides may precipitate, competing with the EDTA chelation.
Q4: Can EDTA tetrasodium salt solutions degrade over time?
A4: Yes, degradation can occur, especially under harsh conditions such as elevated temperatures and exposure to UV light. Thermal degradation can lead to the breakdown of the EDTA molecule into various smaller compounds.[3][4][5][6] Photodegradation, particularly of Fe(III)-EDTA complexes, can also occur upon exposure to UV and blue light.[7][8]
Q5: What are the signs of instability or degradation in my EDTA solution?
A5: Signs of instability include precipitation (the solution becoming cloudy or forming solid particles), changes in color, or a decrease in performance (e.g., reduced chelation capacity). In non-sterile solutions, the growth of mold can also be an issue.[9]
Troubleshooting Guides
Issue 1: Precipitation in the EDTA Solution
Symptoms: The solution appears cloudy, or solid white particles have formed and may have settled at the bottom of the container.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low pH | The solubility of EDTA is highly dependent on pH. Ensure the pH of your solution is sufficiently high (typically pH 8.0 or above for disodium EDTA, while tetrasodium EDTA solutions are naturally alkaline).[10][11] If precipitation is observed, check the pH and adjust with sodium hydroxide (NaOH) until the precipitate redissolves. |
| High Concentration | Highly concentrated EDTA solutions, especially those at or above 0.5 M, can be prone to precipitation, particularly at lower temperatures. Consider diluting the stock solution or gently warming it to redissolve the precipitate before use. |
| Low Temperature | Solubility decreases at lower temperatures. If the solution has been refrigerated or stored in a cold environment, allow it to warm to room temperature. Gentle warming and stirring can help redissolve the precipitate. |
| Highly Alkaline Conditions | While EDTA is more soluble at a higher pH, extremely high concentrations of alkali (e.g., in 33-50% NaOH solutions) can cause the tetrasodium salt to precipitate.[12] If this occurs, diluting the solution with water may help to redissolve the EDTA. |
Issue 2: Suspected Degradation of the EDTA Solution
Symptoms: The solution has changed color, or its performance as a chelating agent has noticeably decreased.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation | EDTA solutions can degrade at elevated temperatures.[3][4][5][6][13] Avoid prolonged exposure to high temperatures. If autoclaving, follow standard procedures and do not exceed recommended times and temperatures. Store the solution at the recommended temperature (e.g., 4°C for long-term storage). |
| Photodegradation | Exposure to UV and blue light, especially in the presence of metal ions like Fe(III), can cause degradation.[7][8] Store EDTA solutions in amber or opaque containers to protect them from light. |
| Chemical Incompatibility | EDTA solutions may be incompatible with strong oxidizing agents and certain metals such as aluminum, zinc, copper, and their alloys, which can lead to degradation or other reactions.[1][14] Ensure that the storage container and any other materials in contact with the solution are compatible. |
Issue 3: Microbial Growth in the EDTA Solution
Symptoms: Visible mold or other microbial growth is present in the solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Sterility | Non-sterile solutions can be susceptible to microbial contamination over time.[9] Prepare solutions using sterile water and equipment. For long-term storage, sterilize the final solution by autoclaving or sterile filtration (0.22-micron filter).[10] Adding a preservative, if compatible with the application, can also prevent microbial growth. |
Data Presentation
Table 1: Factors Affecting the Stability of EDTA Tetrasodium Salt Hydrate Solutions
| Factor | Effect on Stability | Recommendations |
| pH | Crucial for solubility and chelation effectiveness. Low pH decreases solubility and chelation of some metal ions. Very high pH can lead to metal hydroxide precipitation.[15] | Maintain a pH of 8.0 or higher for optimal solubility of EDTA salts. The chelation capacity for many divalent cations increases between pH 8 and 10. |
| Temperature | Elevated temperatures (>175°C) can cause thermal degradation.[13] Low temperatures can lead to precipitation. | Store stock solutions at 4°C for long-term stability. Avoid prolonged exposure to high temperatures. |
| Light | UV and blue light can cause photodegradation, especially for Fe(III)-EDTA complexes.[7][8] | Store solutions in amber or opaque containers to protect from light. |
| Concentration | High concentrations (e.g., >0.5 M) are more prone to precipitation at lower temperatures. | For routine use, consider preparing lower concentration working solutions from a concentrated stock. |
| Microbial Contamination | Can occur in non-sterile solutions, leading to spoilage.[9] | Prepare solutions under sterile conditions and consider autoclaving or sterile filtration for long-term storage. |
| Incompatible Materials | Strong oxidizing agents and certain metals (Al, Zn, Cu, Ni) and their alloys can react with EDTA solutions.[1][14] | Use compatible storage containers (e.g., glass or high-density polyethylene) and avoid contact with incompatible substances. |
Experimental Protocols
Protocol 1: Preparation of a 0.5 M EDTA Tetrasodium Salt Stock Solution (pH 8.0)
This protocol is adapted from standard laboratory procedures for preparing EDTA solutions.[10][16][17][18]
Materials:
-
Ethylenediaminetetraacetic acid disodium salt dihydrate (EDTA•Na₂•2H₂O) (FW: 372.24 g/mol )
-
Distilled or deionized water
-
Sodium hydroxide (NaOH), solid pellets or a concentrated solution (e.g., 10 M)
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinder
-
pH meter
Procedure:
-
To prepare 1 liter of 0.5 M EDTA solution, weigh out 186.1 g of EDTA•Na₂•2H₂O.
-
Add the EDTA salt to 800 mL of distilled water in a beaker with a magnetic stir bar.
-
Stir the mixture. The EDTA salt will not dissolve completely at this stage.
-
Slowly add NaOH while monitoring the pH of the suspension. The EDTA will begin to dissolve as the pH approaches 8.0.
-
Continue to add NaOH until the pH is exactly 8.0. The solution should become clear.
-
Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.
-
Add distilled water to bring the final volume to 1 L.
-
For long-term storage, sterilize the solution by autoclaving or by filtering it through a 0.22-micron filter.
-
Store the solution in a tightly sealed, appropriate container at 4°C.
Protocol 2: Assessment of EDTA Solution Stability (Titer Determination)
This protocol outlines a general method for determining the concentration (titer) of an EDTA solution to assess its stability over time.[19]
Materials:
-
EDTA solution to be tested
-
Calcium carbonate (CaCO₃), primary standard grade, dried
-
Dilute hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Buffer solution (pH 10)
-
Hydroxy naphthol blue indicator
-
Burette, conical flask, and other standard laboratory glassware
Procedure:
-
Accurately weigh a known amount of dried calcium carbonate (e.g., 0.4 g) and transfer it to a conical flask.
-
Dissolve the CaCO₃ in a small amount of dilute HCl.
-
Add approximately 100 mL of distilled water.
-
Add a known excess volume of the EDTA solution from a burette.
-
Add 15 mL of NaOH solution and a small amount of hydroxy naphthol blue indicator.
-
Titrate the excess EDTA with a standardized calcium solution until the color changes from blue to violet, or alternatively, back-titrate the excess calcium with the EDTA solution.
-
Calculate the molarity of the EDTA solution based on the stoichiometry of the reaction with CaCO₃.
-
By performing this titration at different time points, any decrease in the molarity of the EDTA solution, indicating degradation, can be quantified.
Visualizations
Caption: Troubleshooting workflow for precipitation issues in EDTA solutions.
Caption: Key factors influencing the stability of EDTA tetrasodium salt solutions.
Caption: Simplified overview of EDTA degradation pathways.
References
- 1. redox.com [redox.com]
- 2. EDTA tetrasodium salt(64-02-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Photodegradation of ethylenediaminetetraacetic acid (EDTA) and ethylenediamine disuccinic acid (EDDS) within natural UV radiation range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
- 9. my solution of EDTA micros keeps precipitating after a couple days | ScapeCrunch [scapecrunch.com]
- 10. Preparation of EDTA solution - Sharebiology [sharebiology.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Preparation and Standardization of 0.1 M Disodium Edetate (EDTA) | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. northmetal.net [northmetal.net]
- 15. wellyoutech.com [wellyoutech.com]
- 16. 0.5 M EDTA Solution Recipe [thoughtco.com]
- 17. 0.5 M EDTA (0.5 L) [protocols.io]
- 18. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 19. xylemanalytics.com [xylemanalytics.com]
Technical Support Center: Removal of Ethylenediaminetetraacetic Acid (EDTA) from DNA Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of ethylenediaminetetraetraacetic acid (EDTA) from DNA samples. EDTA is a common component in DNA extraction and storage buffers due to its ability to chelate divalent cations, thereby inhibiting DNase activity.[1][2][3][4] However, its presence can interfere with downstream applications that require these cations as cofactors, such as PCR, restriction enzyme digestion, and ligation.[5][6][7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the removal of EDTA from DNA samples.
Low DNA Recovery After Purification
Problem: You observe a significant loss of DNA after performing a purification protocol to remove EDTA.
| Potential Cause | Suggested Solution |
| Incomplete Precipitation (Ethanol Precipitation) | For low DNA concentrations, increase the incubation time at -20°C (e.g., overnight) to improve recovery.[8][9] The addition of a co-precipitant like glycogen can also significantly improve the recovery of small amounts of DNA.[10] |
| Loss of Pellet (Ethanol Precipitation) | The DNA pellet may be loose or invisible, especially with low DNA concentrations.[11] Be careful when decanting the supernatant. After centrifugation, a small, translucent pellet should be visible at the bottom of the tube. Avoid disturbing it when pouring off the liquid. |
| Over-drying of DNA Pellet (Ethanol Precipitation) | Over-dried DNA pellets can be difficult to resuspend.[10][12] Air-dry the pellet until the residual ethanol has evaporated but the pellet is not completely desiccated. If over-dried, gentle heating (e.g., 37°C) and intermittent vortexing may aid in resuspension.[10] |
| Incorrect Binding Conditions (Spin Column) | Ensure that the correct volume of binding buffer, often containing a chaotropic agent and ethanol, is added to the DNA sample to facilitate binding to the silica membrane.[6][13] |
| Inefficient Elution (Spin Column) | To maximize DNA recovery, ensure the elution buffer is applied directly to the center of the silica membrane.[13][14] For larger DNA fragments, warming the elution buffer to 50-65°C and increasing the incubation time on the column for a few minutes before centrifugation can improve elution efficiency.[13][14] |
| Sample Loss During Dialysis | Ensure the dialysis membrane is properly sealed and handled carefully to prevent leakage of the DNA sample. When retrieving the sample, do so slowly and carefully to avoid leaving any behind.[5] |
Residual EDTA in the Purified DNA Sample
Problem: Downstream enzymatic reactions are still inhibited after EDTA removal, suggesting residual EDTA contamination.
| Potential Cause | Suggested Solution |
| Insufficient Washing (Ethanol Precipitation) | Perform at least two washes with 70% ethanol to effectively remove residual salts, including EDTA.[9] |
| Contaminated Wash Buffer (Spin Column) | Ensure that the wash buffer used is fresh and correctly prepared to efficiently remove salts and other impurities. |
| Inadequate Dialysis | Increase the volume of the dialysis buffer and the duration of dialysis. Performing multiple buffer changes will enhance the removal of small molecules like EDTA.[5][15] |
| Carryover of Buffer (Spin Column) | After the final wash step, perform a "dry spin" by centrifuging the empty column for an additional minute to remove any residual wash buffer before eluting the DNA.[8] |
Frequently Asked Questions (FAQs)
Q1: Why does EDTA interfere with downstream enzymatic reactions?
A1: EDTA is a chelating agent that strongly binds divalent cations such as magnesium (Mg²⁺) and manganese (Mn²⁺).[5] Many enzymes, including DNA polymerases, restriction endonucleases, and ligases, require these cations as essential cofactors for their activity.[5] By sequestering these ions, EDTA inhibits these enzymes, thus interfering with critical molecular biology workflows.[5]
Q2: What are the primary methods for removing EDTA from a DNA sample?
A2: The most common methods for removing EDTA from DNA samples are ethanol precipitation, spin column-based purification, and dialysis. Each method has its own advantages and disadvantages in terms of cost, time, and DNA recovery.
Q3: Can I simply dilute my DNA sample to reduce the EDTA concentration?
A3: Yes, diluting your DNA sample is the simplest approach to reduce the concentration of EDTA.[8] This method is suitable if you have a high initial concentration of DNA. However, this will also dilute your DNA, which may not be ideal for all downstream applications.
Q4: Is it possible to counteract the effect of EDTA without removing it?
A4: In some cases, particularly for PCR, the inhibitory effect of EDTA can be overcome by adding an excess of magnesium chloride (MgCl₂) to the reaction mixture.[8][16] This provides a surplus of Mg²⁺ ions, saturating the chelating capacity of EDTA and making the cofactor available to the DNA polymerase.[8] However, this approach requires optimization as excessive MgCl₂ can also inhibit PCR.[17]
Q5: Which method is best for removing EDTA from very small or low-concentration DNA samples?
A5: For very dilute or small volume DNA samples, ethanol precipitation with the addition of a co-precipitant like glycogen is often recommended to maximize recovery.[10] Spin columns are also effective and can handle small volumes, providing high-quality DNA.[18]
Comparison of EDTA Removal Methods
| Feature | Ethanol Precipitation | Spin Column Purification | Drop Dialysis |
| Principle | DNA is precipitated out of solution using salt and ethanol, leaving soluble EDTA behind.[9] | DNA binds to a silica membrane in the presence of chaotropic salts, allowing EDTA to be washed away.[18] | Small molecules like EDTA pass through a semi-permeable membrane into a larger volume of buffer, while larger DNA molecules are retained.[5] |
| Typical DNA Recovery | 70-90% (can be lower for small fragments without a co-precipitant).[9] | Generally high (>80%), but can vary by kit and DNA size. | High, but sample loss can occur during handling.[5] |
| Time Requirement | Moderate to long (includes incubation and centrifugation steps).[19] | Fast (typically under 30 minutes).[18] | Long (can take several hours to overnight).[5] |
| Cost | Low (requires basic laboratory reagents).[19] | Moderate (requires commercial kits).[7] | Low (requires dialysis membrane and buffer).[5] |
| Advantages | Inexpensive, effective for concentrating DNA.[19] | Fast, simple, provides high-purity DNA, suitable for automation.[18][20] | Gentle on DNA, effective for removing a wide range of small molecule contaminants.[5] |
| Disadvantages | Can be time-consuming, risk of losing the DNA pellet, potential for co-precipitation of salts if not washed properly.[18][19] | Can be expensive for a large number of samples, binding and elution efficiency can be affected by DNA size. | Time-consuming, requires careful handling to avoid sample loss, may not be suitable for very small volumes.[2][5] |
Experimental Protocols
Protocol 1: Ethanol Precipitation
This protocol describes the precipitation of DNA to remove EDTA and other salts.
-
Measure the volume of your DNA sample in a microcentrifuge tube.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the DNA sample and mix well.[8]
-
Add 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times.[8]
-
Incubate at -20°C for at least 30 minutes. For low DNA concentrations, a longer incubation (e.g., overnight) can improve recovery.[8][9]
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[8]
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 500 µL of 70% ethanol and centrifuge at >12,000 x g for 5 minutes at 4°C.[8] Repeat this wash step for thorough cleaning.
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 10-15 minutes at room temperature to remove any residual ethanol. Do not over-dry, as this can make the DNA difficult to resuspend.[9][12]
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or an EDTA-free buffer (e.g., 10 mM Tris-HCl, pH 8.0).
Caption: Workflow for removing EDTA from a DNA sample using ethanol precipitation.
Protocol 2: Spin Column Purification
This protocol provides a general workflow for using a commercial spin column-based DNA purification kit to remove EDTA. Always refer to the specific manufacturer's instructions.
-
Add Binding Buffer to your DNA sample according to the kit's protocol (typically 5 volumes of buffer to 1 volume of sample).[6]
-
Transfer the mixture to a spin column placed in a collection tube.[13]
-
Centrifuge for 1 minute at >10,000 x g to bind the DNA to the silica membrane and discard the flow-through.[6]
-
Add Wash Buffer to the column (typically 500-700 µL).
-
Centrifuge for 1 minute and discard the flow-through. Repeat the wash step as per the protocol.[6]
-
Perform a dry spin by centrifuging the empty column for an additional 1-2 minutes to remove any residual ethanol from the wash buffer.[8]
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add Elution Buffer (or nuclease-free water) directly to the center of the membrane (typically 30-50 µL).[8]
-
Incubate for 1-5 minutes at room temperature.[13]
-
Centrifuge for 1 minute to elute the purified DNA.
Caption: Workflow for removing EDTA from a DNA sample using spin column purification.
Protocol 3: Drop Dialysis
This protocol is a simple method for dialyzing small volumes of DNA to remove salts like EDTA.
-
Pour 30–50 mL of EDTA-free dialysis buffer (e.g., nuclease-free water or 10 mM Tris-HCl, pH 8.0) into a clean petri dish.[5]
-
Float a dialysis membrane filter (e.g., Millipore VSWP, 0.025 µm pore size) shiny side up on the surface of the buffer. Allow the filter to wet completely.[5]
-
Carefully pipette your DNA sample (typically up to 50 µL) onto the center of the floating membrane.[5]
-
Cover the petri dish and let it sit for 1-4 hours at room temperature to allow the EDTA to diffuse out of the sample and into the buffer.[5] For more complete removal, the buffer can be changed one or more times during the dialysis period.
-
Carefully retrieve the droplet of DNA from the membrane using a pipette and transfer it to a clean microcentrifuge tube.
Caption: Workflow for removing EDTA from a DNA sample using drop dialysis.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. what is the function of edta in dna extraction [irochelating.com]
- 4. Do I need to have EDTA in the buffer in which I am going to store my isolated genomic DNA? [qiagen.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. Unlocking the Potential of EDTA in Plant DNA Extraction: A Comprehensive Review [plantextractwholesale.com]
- 8. neb.com [neb.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Clean and Concentrate DNA [bio.davidson.edu]
- 14. neb.com [neb.com]
- 15. intronbio.com [intronbio.com]
- 16. neb.com [neb.com]
- 17. reddit.com [reddit.com]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. plos.figshare.com [plos.figshare.com]
- 20. brieflands.com [brieflands.com]
impact of pH on the chelation efficiency of ethylenediaminetetraacetic acid tetrasodium salt hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the chelation efficiency of ethylenediaminetetraacetic acid tetrasodium salt hydrate (Tetrasodium EDTA).
Frequently Asked Questions (FAQs)
Q1: What is Tetrasodium EDTA and how does it work as a chelating agent?
This compound is the salt derived from neutralizing ethylenediaminetetraacetic acid (EDTA) with four equivalents of a sodium base, such as sodium hydroxide.[1] It is a powerful chelating agent that forms stable, water-soluble complexes with metal ions.[1][2] EDTA contains two amino groups and four carboxyl groups, which can donate lone pairs of electrons to a metal ion, forming multiple coordination bonds and effectively "sequestering" the metal ion in a stable, ring-like structure called a chelate.[3] This action prevents the metal ions from participating in other chemical reactions.[4]
Q2: How does pH influence the chelation efficiency of Tetrasodium EDTA?
The chelation efficiency of EDTA is highly dependent on the pH of the solution.[3][4][5][6] EDTA is a polyprotic acid, meaning it can exist in different protonated forms depending on the pH.[5] The fully deprotonated form of EDTA (Y4-) is the most effective species for chelating metal ions.[5][7] As the pH increases, more of the carboxyl groups on the EDTA molecule become deprotonated, making the lone pair of electrons more available to bond with a metal cation.[4][8][9] Therefore, in general, the stability of the metal-EDTA complex and the chelation efficiency increase with higher pH.[5][8][9]
Q3: What is the "conditional stability constant" and why is it important?
The conditional stability constant (also known as the effective formation constant) is a pH-dependent value that reflects the stability of a metal-EDTA complex under specific pH conditions.[5][10][11][12] Unlike the absolute stability constant (Kf), which considers only the fully deprotonated EDTA species, the conditional stability constant (K'f) accounts for all forms of uncomplexed EDTA at a given pH.[5] This makes it a more practical and accurate measure of chelation efficiency in real-world experimental settings where pH is a critical variable.[5]
Q4: What are the optimal pH ranges for chelating different metal ions with Tetrasodium EDTA?
The optimal pH for chelation varies depending on the specific metal ion due to differences in the stability of their respective EDTA complexes and the tendency of metal hydroxides to precipitate at high pH.[3][13] The following table provides general optimal pH ranges for the chelation of common divalent and trivalent metal ions with EDTA.
| Metal Ion | Optimal pH Range for Chelation | Notes |
| Ca(II) | 8.0 - 10.0 | Stability decreases significantly below pH 7.[3] Titration is often performed at pH 10.[14] |
| Mg(II) | 8.0 - 10.0 | Similar to Calcium, requires alkaline conditions for stable complex formation.[3][14] |
| Fe(III) | 1.0 - 3.0 | Forms a very stable complex at acidic pH. Above pH 3, the risk of Fe(OH)₃ precipitation increases.[13] |
| Cu(II) | 3.0 - 10.0 | Forms a very stable complex over a broad pH range.[13] |
| Zn(II) | 4.0 - 7.0 | Instability occurs at both strongly acidic (pH < 3-4) and strongly alkaline (pH > 10-11) conditions due to protonation of EDTA and precipitation of Zn(OH)₂, respectively.[3] |
| Ni(II) | 3.0 - 10.0 | Forms a stable complex over a wide pH range. |
| Pb(II) | 3.5 - 7.0 | The conditional formation constant increases with increasing pH in this range.[12] |
Troubleshooting Guide
Issue 1: Low Chelation Efficiency or Incomplete Reaction.
-
Possible Cause: The pH of the solution is not optimal for the target metal ion.
-
Troubleshooting Steps:
-
Verify the pH of your solution using a calibrated pH meter.
-
Adjust the pH to the optimal range for your specific metal ion using a suitable buffer system or dropwise addition of a dilute acid or base (e.g., HCl or NaOH).[13]
-
Refer to the table of optimal pH ranges provided in the FAQ section.
-
-
-
Possible Cause: Insufficient concentration of Tetrasodium EDTA.
-
Troubleshooting Steps:
-
Ensure you are using a sufficient molar excess of Tetrasodium EDTA relative to the concentration of the metal ion to drive the chelation reaction to completion.
-
-
-
Possible Cause: Presence of competing metal ions.
-
Troubleshooting Steps:
-
Analyze your sample for the presence of other metal ions that can form stable complexes with EDTA, as these can interfere with the chelation of your target ion.[13]
-
-
Issue 2: Precipitation is observed in the solution.
-
Possible Cause: The pH is too high, leading to the formation of insoluble metal hydroxides.
-
Troubleshooting Steps:
-
Gradually lower the pH of the solution with a suitable acidic buffer or dilute acid to dissolve the precipitate and favor the formation of the soluble metal-EDTA complex.[13]
-
Consult the optimal pH range for your metal to avoid hydroxide precipitation. For example, with Fe(III), precipitation of Fe(OH)₃ can occur at a pH above 3.[13]
-
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause: Inaccurate pH measurements or unstable pH during the experiment.
-
Troubleshooting Steps:
-
Calibrate your pH meter regularly with fresh, certified buffer standards.
-
Use a robust buffer system to maintain a stable pH throughout the experiment, especially if the chelation reaction releases or consumes protons.
-
-
Experimental Protocols
1. Determination of Chelation Efficiency by Complexometric Titration
This protocol describes the determination of the concentration of a metal ion (e.g., Ca²⁺) in a solution by titrating it with a standardized solution of Tetrasodium EDTA.
-
Materials:
-
Standardized Tetrasodium EDTA solution (e.g., 0.01 M)
-
Sample solution containing the metal ion of interest
-
pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer)[14][15]
-
Metallochromic indicator (e.g., Eriochrome Black T for Ca²⁺ and Mg²⁺)[14]
-
Burette, pipette, Erlenmeyer flask, magnetic stirrer, and pH meter
-
-
Procedure:
-
Pipette a known volume of the sample solution into an Erlenmeyer flask.
-
Add a sufficient volume of the pH 10 buffer solution to bring the pH to the desired level and maintain it during the titration.[14]
-
Add a small amount of the metallochromic indicator. The solution will turn a color indicating the presence of the free metal ion (e.g., wine-red for Eriochrome Black T with Ca²⁺/Mg²⁺).[14]
-
Titrate the solution with the standardized Tetrasodium EDTA solution from the burette while continuously stirring.
-
The endpoint of the titration is reached when the color of the solution changes, indicating that all the metal ions have been chelated by the EDTA (e.g., from wine-red to sky-blue for Eriochrome Black T).[14]
-
Record the volume of the Tetrasodium EDTA solution used.
-
Calculate the concentration of the metal ion in the sample using the stoichiometry of the reaction (typically 1:1 for divalent metal ions).
-
2. Spectrophotometric Determination of Chelation
This method is based on the change in absorbance of a solution when a metal-indicator complex is displaced by EDTA.
-
Materials:
-
Tetrasodium EDTA solution
-
Solution of the metal ion of interest
-
Metallochromic indicator that forms a colored complex with the metal ion
-
Buffer solution to maintain the optimal pH
-
Spectrophotometer and cuvettes
-
-
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the metal ion and the indicator in the appropriate buffer.
-
Add increasing concentrations of Tetrasodium EDTA to each solution.
-
Allow the solutions to equilibrate.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-indicator complex.
-
As the EDTA chelates the metal ion, the concentration of the metal-indicator complex will decrease, leading to a change in absorbance.
-
Plot the absorbance versus the concentration of EDTA to determine the stoichiometry of the chelation reaction and the concentration of the metal ion.
-
Visualizations
Caption: Experimental workflow for determining chelation efficiency.
Caption: Relationship between pH, EDTA speciation, and chelation efficiency.
References
- 1. Tetrasodium EDTA - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. wellyoutech.com [wellyoutech.com]
- 4. quora.com [quora.com]
- 5. Video: EDTA: Conditional Formation Constant [jove.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]
- 10. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Several common problems of EDTA [chuangegroup.com]
- 15. xylemanalytics.com [xylemanalytics.com]
Technical Support Center: Interference of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate in Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the interference of ethylenediaminetetraacetic acid (EDTA) in enzymatic assays.
Troubleshooting Guides
This section addresses common issues encountered during enzymatic assays that may be caused by EDTA interference.
Q1: My enzyme activity is significantly lower than expected or completely absent. Could EDTA be the culprit?
A1: Yes, unexpectedly low or absent enzyme activity is a classic sign of EDTA interference, particularly for enzymes that require divalent metal cations (e.g., Mg²⁺, Ca²⁺, Mn²⁺, Zn²⁺, Fe²⁺) as cofactors for their activity or structural integrity.[1] EDTA is a potent chelating agent that binds these metal ions, effectively removing them from the enzyme and leading to inactivation.[1][2][3]
To systematically determine if EDTA is the cause of low enzyme activity, follow this workflow:
Caption: Troubleshooting workflow for suspected EDTA interference.
Q2: How can I experimentally confirm that EDTA is inhibiting my enzyme?
A2: A "rescue" experiment is the most direct method to confirm EDTA-mediated inhibition.[1] This involves adding an excess of the specific divalent cation required by your enzyme to the reaction mixture. If enzyme activity is restored, it strongly indicates that EDTA was the inhibitor.[1]
Experimental Protocol: Divalent Cation Rescue Experiment
-
Prepare a Control Reaction: Set up your standard enzyme assay reaction mixture that is exhibiting low activity. This will serve as your negative control.
-
Prepare Test Reactions: Prepare identical reactions to the control, but supplement them with increasing concentrations of the essential metal salt (e.g., MgCl₂, MnCl₂, ZnSO₄). A typical concentration range to test is from 0.1 mM to 10 mM.[1]
-
Incubate and Measure: Incubate all reactions under standard assay conditions and measure the enzyme activity according to your protocol.
-
Analyze Results: Compare the activity in the supplemented reactions to the control. A dose-dependent increase in activity upon the addition of the metal ion provides strong evidence that EDTA chelation is the cause of the inhibition.[1]
Q3: My sample contains a protease inhibitor cocktail with EDTA, but I need to measure the activity of a metalloenzyme. What should I do?
A3: This is a common issue. Here are a few strategies to overcome it:
-
Use an EDTA-free Inhibitor Cocktail: The simplest solution is to use a commercially available protease inhibitor cocktail that does not contain EDTA.[1]
-
Remove the EDTA: If your sample has already been prepared with an EDTA-containing cocktail, you can remove the EDTA using methods like dialysis or buffer exchange via ultrafiltration or a desalting column.[1][4]
-
Saturate the EDTA: Carefully add a sufficient concentration of the required divalent cation to your assay buffer to neutralize the EDTA before adding your enzyme.[1] This should be done cautiously, as excessive metal ions can also inhibit some enzymes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is EDTA and how does it interfere with enzymatic assays?
A1: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it can form six bonds with a single metal ion. It is a powerful chelating agent that sequesters divalent and trivalent metal cations.[1] Many enzymes, known as metalloenzymes, require a metal ion as a cofactor for their catalytic activity or to maintain their structure.[1][2] EDTA interferes by binding to this essential metal cofactor, stripping it from the enzyme and rendering it inactive (apoenzyme).[1] In some cases, EDTA has also been shown to directly bind to and inhibit enzymes, independent of its chelating activity.[4][5]
Caption: Mechanism of EDTA inactivating a metalloenzyme.
Q2: Which types of enzymes are most sensitive to EDTA?
A2: Enzymes that depend on divalent metal cations for their catalytic function or structural stability are most susceptible to EDTA inhibition. Common examples include:
-
Metalloproteases: Many proteases, such as thermolysin, require Zn²⁺ for their activity.[1]
-
Polymerases: DNA and RNA polymerases often require Mg²⁺ for nucleotide incorporation.[1]
-
Kinases: Many kinases use Mg²⁺ to coordinate the phosphate groups of ATP.[1][3]
-
Alkaline Phosphatases: These enzymes typically require both Zn²⁺ and Mg²⁺ for full catalytic function.[1]
Q3: Can EDTA interfere with assays in ways other than direct enzyme inhibition?
A3: Yes. Besides chelating enzyme cofactors, EDTA can interfere with other assay components. For instance, if your assay's detection method relies on a reaction catalyzed by a metal ion (e.g., horseradish peroxidase-based assays, which involve an iron-containing heme group), EDTA can disrupt signal generation, leading to falsely low readings.[1] Additionally, in immunoassays, high concentrations of EDTA can affect the activity of enzyme labels like alkaline phosphatase by chelating necessary Mg²⁺ and Zn²⁺ ions.[6]
Q4: What are some common methods to remove EDTA from a sample?
A4: Several methods can be used to remove EDTA from protein samples, with varying levels of efficiency:
-
Ultrafiltration: This is a highly effective and rapid method, especially for small volumes. It involves using a membrane with a specific molecular weight cut-off (MWCO) that retains the protein of interest while allowing the smaller EDTA molecules (MW = 292.24 g/mol ) to pass through.[4][7][8]
-
Dialysis: Suitable for large volumes, but it can be time-consuming and may not completely remove all EDTA.[4][8]
-
Spin-Column Gel Filtration: This method is quick and useful for buffer exchange, but it can dilute the sample and may not be as thorough as ultrafiltration.[4][8]
Experimental Protocol: EDTA Removal by Ultrafiltration
-
Select Device: Choose an ultrafiltration device with a molecular weight cut-off (MWCO) significantly smaller than your protein of interest but larger than EDTA (e.g., a 10 kDa MWCO is common).[4][7]
-
Dilute Sample: Dilute the sample containing EDTA at least 10-fold with an EDTA-free buffer.[8]
-
Concentrate: Centrifuge the device according to the manufacturer's instructions to concentrate the sample back to its original volume.
-
Repeat: For more thorough removal, repeat the dilution and concentration steps 2-3 times.[7][8]
Q5: Are there alternatives to EDTA?
A5: Yes, other chelating agents are available, some with different metal ion specificities. For example, EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) has a much higher affinity for Ca²⁺ than for Mg²⁺ and can be useful when trying to chelate calcium specifically.[9] For inhibiting DNase activity in applications incompatible with EDTA (like certain affinity beads), increasing the salt concentration (e.g., NaCl above 100mM) can be an alternative.[10]
Quantitative Data on EDTA Interference
The inhibitory effect of EDTA is concentration-dependent and varies significantly between enzymes. The following table summarizes the impact of EDTA on several common enzymes.
| Enzyme | Metal Cofactor(s) | Typical EDTA Concentration Causing Inhibition | Notes |
| Alkaline Phosphatase | Zn²⁺, Mg²⁺ | 1-5 mM | EDTA removes the essential zinc and magnesium ions required for catalytic activity.[1][11] |
| Taq DNA Polymerase | Mg²⁺ | >1 mM | EDTA chelates the Mg²⁺ necessary for dNTP binding and catalysis during PCR.[1] |
| Thermolysin | Zn²⁺, Ca²⁺ | 0.1-1 mM | EDTA removes the catalytic Zn²⁺ ion and structural Ca²⁺ ions, leading to inactivation.[1] |
| Trypsin | Ca²⁺ (for stability) | Not directly inhibited | While not a metalloenzyme, EDTA can reduce its stability by chelating Ca²⁺, which can affect long-term assays.[1] |
Disclaimer: The concentrations listed are approximate. The exact inhibitory concentration can vary based on specific assay conditions (pH, temperature, and the concentration of metal ions in the buffer).
References
- 1. benchchem.com [benchchem.com]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Beyond Chelation: EDTA Tightly Binds Taq DNA Polymerase, MutT and dUTPase and Directly Inhibits dNTPase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Protein Aggregation with Ethylenediaminetetraacetic Acid (EDTA) Tetrasodium Salt Hydrate During Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA) to mitigate protein aggregation during purification, particularly after Nickel-NTA affinity chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein aggregation after Ni-NTA affinity chromatography?
A1: A common cause of protein aggregation after Ni-NTA affinity chromatography is the leaching of nickel ions (Ni²⁺) from the column matrix. These free nickel ions can then form bridges between the histidine tags (His-tags) of different protein molecules, leading to intermolecular interactions and subsequent aggregation.[1] This is often observed as cloudiness or precipitation in the elution fractions.[1]
Q2: How does EDTA help in reducing protein aggregation?
A2: EDTA is a strong chelating agent, meaning it can bind tightly to metal ions.[2] In the context of protein purification, EDTA chelates the leached Ni²⁺ ions in the elution buffer.[1] By sequestering these nickel ions, EDTA prevents them from mediating the interaction between His-tagged proteins, thereby reducing aggregation.[1]
Q3: When should I add EDTA to my purification workflow?
A3: It is crucial not to add EDTA to the lysis or binding buffers, as it will strip the nickel ions from the Ni-NTA resin, preventing your His-tagged protein from binding to the column. The recommended practice is to add EDTA to the collection tubes or to the elution buffer immediately after the protein has been eluted from the column.[1]
Q4: What is the recommended concentration of EDTA to use?
A4: The optimal concentration of EDTA can vary depending on the protein and the extent of nickel leaching. However, a general starting point is a final concentration of 1-10 mM in the elution fraction.[3] It is advisable to empirically determine the lowest effective concentration for your specific protein to minimize potential side effects.
Q5: Are there any proteins for which EDTA should not be used?
A5: Yes. You should avoid using EDTA if your protein of interest is a metalloprotein, meaning it requires a metal ion for its structure or function.[1] EDTA's strong chelating properties can strip the essential metal cofactor from your protein, leading to its inactivation or destabilization.[4]
Q6: Can EDTA interfere with downstream applications?
A6: The presence of EDTA can interfere with certain downstream applications, such as enzymatic assays that require divalent cations as cofactors or techniques like Phos-tag™ gels that are sensitive to chelating agents.[5] Therefore, it is often necessary to remove EDTA from the protein sample after it has served its purpose of preventing aggregation.
Troubleshooting Guides
Problem: My protein precipitates immediately after elution from the Ni-NTA column.
| Possible Cause | Troubleshooting Step |
| Nickel Ion-Mediated Aggregation | Add a pre-calculated amount of a concentrated EDTA stock solution to your collection tubes to achieve a final concentration of 1-10 mM upon elution.[1] |
| High Protein Concentration | Elute the protein into a larger volume of buffer to reduce the final concentration. You can also try a gradient elution instead of a step elution to collect fractions with lower protein concentrations. |
| Buffer Conditions | The pH of the elution buffer may be close to the isoelectric point (pI) of your protein, leading to reduced solubility. Try adjusting the pH of the elution buffer to be at least one pH unit away from the pI. |
| Other Factors | Consider adding other stabilizing agents to the elution buffer, such as glycerol (up to 20%), L-arginine (around 0.2M), or non-ionic detergents (e.g., 0.1% Tween-20).[6] |
Problem: I added EDTA, but my protein still aggregates.
| Possible Cause | Troubleshooting Step |
| Insufficient EDTA Concentration | The concentration of leached nickel ions may be higher than the concentration of EDTA. Try increasing the final EDTA concentration in increments, for example, to 15 mM or 20 mM. |
| Aggregation is Not Metal-Ion Dependent | The aggregation may be caused by other factors such as hydrophobic interactions or disulfide bond formation. In this case, consider adding non-ionic detergents, reducing agents (like DTT or TCEP, if compatible with your protein), or other stabilizing osmolytes. |
| Protein Instability | The protein itself might be inherently unstable at the concentration achieved during elution. Try to work quickly and proceed to the next purification step (e.g., size exclusion chromatography) or buffer exchange into a more stabilizing buffer as soon as possible. |
Problem: My protein activity is lost after adding EDTA.
| Possible Cause | Troubleshooting Step |
| The protein is a metalloprotein. | As mentioned in the FAQs, EDTA can strip essential metal cofactors. If you suspect your protein is a metalloprotein, avoid using EDTA. Explore alternative strategies to reduce aggregation, such as optimizing buffer conditions or using additives like L-arginine. |
| EDTA is interfering with a downstream assay. | If the assay requires divalent cations, the residual EDTA will chelate them. It is crucial to remove the EDTA from your protein sample before performing such assays. Refer to the protocols for EDTA removal below. |
Data Presentation
| Parameter | Without EDTA | With EDTA in Collection Buffer | Reference |
| Visible Aggregation | High, cloudy appearance in collection tube | Reduced by more than 80% | [1] |
| Final Protein Yield | Impacted due to aggregation loss | 20 mg/L | [1] |
| Purity | Not specified | >95% | [1] |
Note: The effectiveness of EDTA is protein-dependent and the above data represents a specific case study. Optimization is recommended for each protein.
Experimental Protocols
Protocol 1: Addition of EDTA Post-Ni-NTA Chromatography
-
Prepare a sterile, concentrated stock solution of EDTA tetrasodium salt hydrate. A 0.5 M stock solution at pH 8.0 is commonly used.
-
Calculate the volume of EDTA stock solution needed. Determine the desired final concentration of EDTA (start with 5-10 mM) in the total volume of your elution fraction.
-
Add the calculated volume of EDTA stock solution to your collection tubes before starting the elution process.
-
Proceed with the elution of your His-tagged protein from the Ni-NTA column. The eluted protein will mix with the EDTA in the collection tube.
-
Gently mix the elution fraction to ensure the EDTA is evenly distributed.
-
Proceed to the next purification step or buffer exchange to remove imidazole and EDTA.
Protocol 2: Removal of EDTA using Dialysis
-
Select a dialysis membrane with an appropriate molecular weight cut-off (MWCO). The MWCO should be significantly smaller than the molecular weight of your protein to ensure the protein is retained.
-
Prepare a large volume of dialysis buffer. This should be the desired final buffer for your protein and should not contain EDTA.
-
Transfer your protein sample containing EDTA into the dialysis tubing or cassette.
-
Place the dialysis tubing/cassette in the dialysis buffer. The volume of the dialysis buffer should be at least 100 times the volume of your protein sample.
-
Stir the dialysis buffer gently at 4°C.
-
Change the dialysis buffer 2-3 times over a period of 12-24 hours to ensure efficient removal of EDTA.
Protocol 3: Removal of EDTA using Ultrafiltration/Diafiltration
Note: Ultrafiltration has been shown to be more effective for the complete removal of EDTA compared to dialysis.[7][8][9][10][11]
-
Choose an ultrafiltration device with an appropriate MWCO that is significantly smaller than your protein's molecular weight.
-
Add your protein sample containing EDTA to the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to concentrate the protein and pass the EDTA-containing buffer through the membrane.
-
Re-dilute the concentrated protein sample with your desired EDTA-free buffer to the original volume.
-
Repeat the concentration and re-dilution steps (diafiltration) at least 3-5 times to ensure thorough removal of EDTA.
Mandatory Visualizations
Caption: Experimental workflow for using EDTA to reduce protein aggregation.
Caption: Mechanism of EDTA in preventing protein aggregation.
References
- 1. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 2. Why is EDTA used in protein purification? | AAT Bioquest [aatbio.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drawbacks of Dialysis Procedures for Removal of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
adjusting magnesium concentration in PCR to counteract ethylenediaminetetraacetic acid tetrasodium salt hydrate
Adjusting Magnesium Concentration to Counteract EDTA Contamination
This guide provides troubleshooting advice and frequently asked questions for researchers encountering PCR inhibition due to the presence of ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA) in their DNA samples.
Frequently Asked Questions (FAQs)
Q1: How does EDTA interfere with a PCR reaction?
EDTA is a chelating agent, which means it strongly binds to divalent cations, most notably magnesium ions (Mg²⁺).[1][2] In a PCR reaction, Taq DNA polymerase, the enzyme responsible for synthesizing new DNA strands, requires free Mg²⁺ as an essential cofactor for its activity.[3][4][5] When EDTA is present in the reaction mixture, it sequesters the available Mg²⁺, making them unavailable for the Taq polymerase. This inhibition of the polymerase leads to a significant decrease in PCR efficiency or even complete reaction failure.[1][6]
Q2: What is the typical concentration of EDTA in common DNA storage buffers?
DNA is often stored in TE buffer to protect it from degradation.[7][8] The concentration of EDTA in these buffers can vary:
-
Standard TE buffer (1x TE) typically contains 1 mM EDTA.[1][7]
-
"Low TE" or "TE Low EDTA" buffer , which is often recommended for DNA samples intended for use in enzymatic reactions like PCR, contains a lower concentration of EDTA, usually 0.1 mM.[1][7]
Q3: At what concentration does EDTA inhibit a PCR reaction?
The inhibitory concentration of EDTA can depend on the specific PCR conditions, including the polymerase used and the initial MgCl₂ concentration. However, general guidelines are as follows:
-
A final concentration of 0.5 mM EDTA can significantly reduce the yield of the PCR product.[1]
-
A final concentration of 1.0 mM EDTA can completely abolish the PCR reaction.[1]
Q4: Can I simply add more magnesium chloride (MgCl₂) to my PCR master mix to counteract the EDTA?
Yes, adding excess MgCl₂ is a common and effective strategy to overcome EDTA inhibition.[1][2] The additional Mg²⁺ ions will saturate the chelating capacity of the EDTA, ensuring that sufficient free Mg²⁺ remains available for the Taq polymerase to function correctly. However, it is crucial to optimize the MgCl₂ concentration through titration, as excessively high levels of Mg²⁺ can also negatively impact the PCR by reducing enzyme fidelity and promoting the amplification of non-specific products.[3][9]
Q5: Are there alternatives to using EDTA for storing my DNA?
Yes, if you anticipate using your DNA for PCR or other sensitive enzymatic reactions, it is advisable to store it in an EDTA-free solution. Good alternatives include:
-
Nuclease-free water: Suitable for short-term storage.
-
Tris-HCl buffer (e.g., 10 mM, pH 8.0): Provides a stable pH environment without the chelating effects of EDTA.[6]
Troubleshooting Guide: Overcoming EDTA Inhibition in PCR
If you suspect that EDTA contamination is causing your PCR to fail, follow these steps:
Step 1: Identify the Source of EDTA
The most common source of EDTA is the buffer used to elute or store the DNA template (e.g., TE buffer). Check the composition of all solutions used in your DNA extraction and storage process.
Step 2: Choose a Strategy to Mitigate EDTA Effects
There are two primary strategies to counteract EDTA inhibition. The best choice depends on the concentration of your DNA template.
-
Option A: Dilute the DNA Template
-
When to use: This is the simplest approach and is effective if you have a high concentration of template DNA.
-
Procedure: Perform a serial dilution of your DNA template (e.g., 1:10, 1:100) in nuclease-free water. Use the diluted samples as the template for your PCR. This will reduce the final concentration of both the DNA and the contaminating EDTA in the reaction.
-
-
Option B: Increase the Magnesium Chloride (MgCl₂) Concentration
-
When to use: This method is ideal when your DNA template concentration is low and further dilution is not feasible.
-
Procedure: Since EDTA inhibits PCR by chelating Mg²⁺ ions, adding excess MgCl₂ can counteract this effect.[1] You will need to perform a MgCl₂ titration to find the optimal concentration for your specific conditions. Refer to the detailed experimental protocol below.
-
Quantitative Data Summary
The following table summarizes key concentrations related to EDTA inhibition and MgCl₂ optimization in PCR.
| Parameter | Concentration | Effect on PCR | Reference |
| Standard TE Buffer EDTA | 1.0 mM | Likely to inhibit PCR if a significant volume is used. | [1][7] |
| Low TE Buffer EDTA | 0.1 mM | Less likely to cause significant inhibition. | [1][7] |
| Inhibitory EDTA | ~0.5 mM | Can significantly reduce PCR product yield. | [1] |
| Complete Inhibition by EDTA | ≥ 1.0 mM | Can completely prevent PCR amplification. | [1] |
| Typical MgCl₂ Range | 1.5 mM - 3.5 mM | Standard concentration range for many PCR assays. | [3] |
| MgCl₂ Titration Range | 1.5 mM - 4.0 mM | Recommended starting range for optimization. | [1] |
Experimental Protocol: Optimizing MgCl₂ Concentration via Titration
This protocol provides a framework for performing a magnesium titration to determine the optimal MgCl₂ concentration needed to overcome EDTA inhibition in your PCR.
Objective: To identify the MgCl₂ concentration that restores PCR amplification in the presence of a suspected EDTA concentration.
Materials:
-
DNA template (suspected to contain EDTA)
-
PCR master mix components (polymerase buffer without MgCl₂, dNTPs, primers, DNA polymerase)
-
A stock solution of MgCl₂ (typically 25 mM or 50 mM)
-
Nuclease-free water
-
Positive and negative control templates
Procedure:
-
Set up a series of PCR reactions: Prepare a set of PCR tubes, each for a different final concentration of MgCl₂. A good starting range is from 1.5 mM to 4.0 mM, using 0.5 mM increments (e.g., 1.5, 2.0, 2.5, 3.0, 3.5, 4.0 mM).
-
Prepare a master mix: Create a master mix containing all the necessary PCR components except for the MgCl₂. This ensures that each reaction receives the same amount of primers, dNTPs, buffer, and polymerase.
-
Aliquot the master mix: Distribute the master mix equally among the prepared PCR tubes.
-
Add MgCl₂: Add the appropriate volume of your MgCl₂ stock solution to each tube to achieve the desired final concentration. For example, for a 25 µL final reaction volume and a 25 mM MgCl₂ stock, you would add 1.5 µL for a 1.5 mM final concentration.
-
Add DNA template: Add a consistent amount of your DNA template (containing the suspected EDTA) to each reaction tube.
-
Include controls:
-
Positive Control: A reaction with a known good template and the standard (e.g., 1.5 mM) MgCl₂ concentration to ensure the PCR components are working.
-
Negative Control: A reaction with no DNA template to check for contamination.
-
-
Perform PCR: Run the PCR using your standard thermal cycling conditions.
-
Analyze the results: Visualize the PCR products by gel electrophoresis. The optimal MgCl₂ concentration is the one that produces the brightest, most specific band for your target amplicon with minimal non-specific products.
Visualization of EDTA's Mechanism of Action
The following diagram illustrates the logical relationship between the components in a PCR reaction and how EDTA interferes with the process.
Caption: Mechanism of EDTA interference in PCR.
References
- 1. benchchem.com [benchchem.com]
- 2. academicjournals.org [academicjournals.org]
- 3. help.takarabio.com [help.takarabio.com]
- 4. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. TE buffer - Wikipedia [en.wikipedia.org]
- 8. gatescientific.com [gatescientific.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate (EDTA) Stock Solutions
This technical support center provides guidance on the stability of ethylenediaminetetraacetic acid tetrasodium salt hydrate stock solutions for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered with EDTA tetrasodium salt hydrate stock solutions.
My EDTA solution has turned yellow.
-
Possible Cause: Photodegradation, especially in the presence of ferric ions. Exposure to UV and blue light can cause the degradation of the EDTA-metal complex.
-
Solution: Store your EDTA stock solution in an amber or opaque bottle to protect it from light. If your solution is already discolored, it is best to prepare a fresh batch to ensure accurate chelating capacity.
There is a precipitate in my EDTA solution.
-
Possible Cause 1: Low pH. EDTA salts are less soluble at lower pH. If the pH of your solution drops significantly, the EDTA may precipitate out.
-
Solution 1: Check the pH of your solution. For a 0.5 M EDTA tetrasodium salt solution, the pH should be around 8.0 or higher to ensure complete dissolution. You can adjust the pH with sodium hydroxide (NaOH).
-
Possible Cause 2: Low Temperature. While refrigeration is recommended for long-term storage, very low temperatures could potentially lead to precipitation in highly concentrated solutions.
-
Solution 2: Allow the solution to warm to room temperature and mix thoroughly to see if the precipitate redissolves. If it does not, check the pH.
I am seeing reduced effectiveness of my EDTA solution in my experiments (e.g., incomplete enzyme inhibition).
-
Possible Cause 1: Degradation over time. Although generally stable, very old stock solutions, especially those stored improperly, may have reduced chelating ability.
-
Solution 1: Prepare a fresh stock solution of EDTA. It is good practice to label your solutions with the preparation date.
-
Possible Cause 2: Incorrect initial concentration. Errors in weighing the EDTA salt or in the final volume will lead to a solution with a lower-than-expected concentration.
-
Solution 2: Recalculate the amounts used and prepare a fresh solution, ensuring accurate measurements. You can also determine the concentration of your current stock using a titration method as described in the experimental protocols section.
Frequently Asked Questions (FAQs)
Q1: How should I store my EDTA tetrasodium salt hydrate stock solution?
A 0.5 M stock solution with a pH of 8.5 is stable for months when stored at 4°C.[1][2] Solutions can also be stored at room temperature for several months.[3] For optimal stability and to prevent microbial growth, it is recommended to store solutions in tightly sealed, sterile containers. To prevent photodegradation, especially if the solution will be used in applications sensitive to metal-EDTA complex stability, storing in an amber or opaque bottle is advisable.
Q2: What is the shelf life of an EDTA tetrasodium salt hydrate stock solution?
When stored correctly at 4°C, a 0.5 M EDTA solution at pH 8.0 is stable for at least 12 months.[4] For solutions stored at room temperature, they are generally considered stable for several months. The solid, powdered form of EDTA tetrasodium salt hydrate is stable for at least three to five years when stored in a cool, dry place.
Q3: Can I autoclave my EDTA solution?
Yes, EDTA solutions can be sterilized by autoclaving.[1][2]
Q4: Why is it difficult to dissolve EDTA tetrasodium salt, and why is the pH important?
The solubility of EDTA salts is highly dependent on the pH of the solution. EDTA tetrasodium salt is more soluble as the pH increases.[2] To fully dissolve the salt for a 0.5 M stock solution, the pH typically needs to be adjusted to 8.0 or higher with sodium hydroxide.
Q5: Does the stability of EDTA-metal complexes depend on pH?
Yes, the stability of metal-EDTA complexes is highly dependent on pH. At low pH, the carboxylate groups of EDTA can become protonated, reducing their ability to chelate metal ions effectively.
Data on Stability of EDTA Tetrasodium Salt Hydrate Stock Solutions
The following table summarizes the stability of EDTA tetrasodium salt hydrate solutions under various conditions. Quantitative data on the gradual degradation of standard laboratory stock solutions over long periods is not extensively published; however, the information below is based on manufacturer recommendations and scientific literature.
| Parameter | Condition | Observation | Stability | Reference |
| Temperature | 4°C | A 0.5 M solution at pH 8.5 shows no significant degradation. | Stable for months | [1][2] |
| Room Temperature | Stock solutions are stable. | Stable for several months | [3] | |
| >100°C | Thermal decomposition can occur, with the rate depending on temperature and the presence of other substances. | Unstable | [5] | |
| Light Exposure | Ambient Light | Generally stable, but photodegradation can occur, especially in the presence of metal ions like Fe(III). | Moderately Stable | |
| UV/Blue Light | Can cause degradation of the EDTA molecule. | Prone to Degradation | ||
| pH | ~8.0 | Optimal for solubility and stability of the stock solution. | Highly Stable | |
| Acidic (low pH) | Reduced solubility and can lead to precipitation. Affects the stability of metal-EDTA complexes. | Less Stable | ||
| Form | Solid (Powder) | Stored in a cool, dry place. | Stable for at least 3-5 years | |
| 0.5 M Aqueous Solution (pH 8.0) | Stored at 4°C. | Stable for at least 12 months | [4] |
Experimental Protocols
Preparation of 0.5 M EDTA Tetrasodium Salt Hydrate Stock Solution (pH 8.0)
Materials:
-
This compound (e.g., dihydrate, FW = 416.2 g/mol )
-
Deionized or distilled water
-
Sodium hydroxide (NaOH), pellets or a concentrated solution
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Graduated cylinder
-
pH meter
Procedure:
-
To prepare 1 liter of 0.5 M EDTA solution, weigh out 208.1 g of EDTA tetrasodium salt dihydrate.
-
Add the powder to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution vigorously. The EDTA salt will not fully dissolve at this point.
-
Slowly add NaOH to the solution while monitoring the pH with a calibrated pH meter. Continue adding NaOH until the pH reaches 8.0. The EDTA will go into solution as the pH approaches 8.0.
-
Once the EDTA is completely dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.
-
For sterile applications, the solution can be filtered through a 0.22 µm filter or autoclaved.
-
Store the final solution in a clearly labeled, sealed container at 4°C.
Stability Testing of EDTA Stock Solution by Titration
This protocol provides a method to determine the concentration of an EDTA solution to assess its stability over time. This method uses a standardized calcium carbonate (CaCO₃) solution and an indicator.
Materials:
-
EDTA stock solution to be tested
-
Calcium carbonate (primary standard grade)
-
Hydrochloric acid (HCl), concentrated
-
Ammonia buffer solution (pH 10)
-
Eriochrome Black T indicator
-
Deionized or distilled water
-
Burette, flasks, and pipettes
Procedure:
-
Preparation of a Standard Calcium Solution:
-
Accurately weigh a known amount of dry primary standard CaCO₃ (e.g., 0.4 g) and transfer it to a beaker.
-
Carefully add a small amount of concentrated HCl dropwise until the CaCO₃ is completely dissolved.
-
Quantitatively transfer this solution to a volumetric flask (e.g., 100 mL) and dilute to the mark with deionized water to get a standard calcium solution of known concentration.
-
-
Titration:
-
Pipette a known volume (e.g., 20 mL) of the standard calcium solution into an Erlenmeyer flask.
-
Add 1-2 mL of the ammonia buffer solution (pH 10).
-
Add a small amount of Eriochrome Black T indicator. The solution should turn a wine-red color.
-
Fill a burette with the EDTA stock solution you are testing.
-
Titrate the calcium solution with the EDTA solution until the color changes from wine-red to a clear blue. This is the endpoint.
-
Record the volume of the EDTA solution used.
-
-
Calculation:
-
Calculate the molarity of your EDTA solution using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the calcium solution, and M₂ and V₂ are the molarity and volume of the EDTA solution.
-
By performing this titration on your EDTA stock solution at different time points (e.g., every 3-6 months), you can monitor its concentration and determine its stability.
-
Visualizing Troubleshooting and Stability Concepts
Caption: A troubleshooting workflow for common issues with EDTA stock solutions.
References
Validation & Comparative
A Comparative Guide: Ethylenediaminetetraacetic Acid (EDTA) Tetrasodium Salt Hydrate vs. Disodium EDTA
For researchers, scientists, and professionals in drug development, the choice of a chelating agent can significantly impact experimental outcomes and product formulations. Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent available in various salt forms, with the tetrasodium and disodium salts being among the most common. This guide provides an objective comparison of ethylenediaminetetraacetic acid tetrasodium salt hydrate and disodium EDTA, supported by experimental data and detailed protocols to aid in selecting the appropriate agent for specific applications.
Physicochemical Properties
The fundamental differences between the tetrasodium and disodium salts of EDTA lie in their sodium content and the resulting pH of their aqueous solutions. These properties, in turn, influence their solubility and effectiveness as chelating agents in different environments.
| Property | This compound | Disodium EDTA (Dihydrate) |
| Chemical Formula | C₁₀H₁₂N₂Na₄O₈·xH₂O | C₁₀H₁₄N₂Na₂O₈·2H₂O |
| Molar Mass | ~380.17 g/mol (anhydrous) | ~372.24 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| pH of 1% Aqueous Solution | ~10-11.5[1] | ~4-6[2] |
| Solubility in Water | High | Moderate |
Performance Comparison: Chelation Efficiency and pH Stability
The chelation efficiency of EDTA is pH-dependent. The fully deprotonated form of EDTA (Y⁴⁻) is the most effective chelating species. The higher pH of tetrasodium EDTA solutions results in a greater proportion of the EDTA being in its fully deprotonated state, leading to stronger chelation capabilities, particularly in alkaline conditions.[2] Conversely, disodium EDTA is more effective in neutral to slightly acidic conditions.[1]
The stability of the metal-EDTA complex is described by the formation constant (K_f), with higher values indicating a more stable complex. While the intrinsic formation constants with various metal ions are a property of the EDTA anion itself, the conditional stability constant is pH-dependent and is a more practical measure of chelation effectiveness under specific pH conditions.
Table of Selected Metal Ion-EDTA Formation Constants (log K_f)
| Metal Ion | log K_f |
| Ca²⁺ | 10.7 |
| Mg²⁺ | 8.7 |
| Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 |
| Zn²⁺ | 16.5 |
| Mn²⁺ | 14.0 |
Note: These values are for the fully deprotonated EDTA anion (Y⁴⁻) and are generally applicable to both salts. The effective chelating strength of each salt in a solution is determined by the pH.
Applications in Research and Drug Development
Both forms of EDTA are extensively used in various scientific applications, with the choice depending on the specific requirements of the experiment or formulation.
This compound:
-
Industrial Cleaning and Detergents: Its high alkalinity and strong chelating power make it effective in removing metal ions from hard water.
-
Pulp and Paper Industry: Used to prevent metal ion-catalyzed bleaching of pulp.
-
Textile Industry: Employed as a stabilizer in dyeing and bleaching processes.
Disodium EDTA:
-
Pharmaceutical Formulations: Widely used as a stabilizer to prevent the degradation of active pharmaceutical ingredients (APIs) by chelating trace metal ions.[3] It is also used to enhance the efficacy of some drugs.[3]
-
Food and Beverage Industry: Acts as a preservative to prevent metal-catalyzed oxidation and discoloration.
-
Molecular Biology: A common component in buffers for DNA and RNA extraction to inhibit DNases and RNases, which require divalent cations for their activity.
-
Cell Culture: Used to detach adherent cells by chelating Ca²⁺ and Mg²⁺ ions, which are essential for cell adhesion molecules.[4]
-
Anticoagulant: Used in blood collection tubes to prevent clotting by chelating calcium ions.[4]
Experimental Protocols
Protocol 1: Determination of Chelating Capacity by Complexometric Titration
This protocol allows for the determination of the concentration and, by extension, the chelating capacity of an EDTA solution.
Materials:
-
Standardized 0.01 M EDTA solution (either disodium or tetrasodium salt)
-
Buffer solution (pH 10 for Mg²⁺ and Ca²⁺ determination)
-
Eriochrome Black T indicator
-
Solution containing a known concentration of a metal ion (e.g., MgSO₄ or CaCO₃)
-
Burette, pipette, conical flask, beaker
Procedure:
-
Fill the burette with the standardized 0.01 M EDTA solution.
-
Pipette a known volume (e.g., 20 mL) of the metal ion solution into a conical flask.
-
Add 2 mL of the pH 10 buffer solution.
-
Add a few drops of Eriochrome Black T indicator until a wine-red color is observed.
-
Titrate the metal ion solution with the EDTA solution until the color changes from wine-red to a distinct blue.[5]
-
Record the volume of EDTA solution used.
-
Repeat the titration at least three times to obtain concordant results.
-
Calculate the concentration of the metal ion in the sample based on the 1:1 stoichiometry of the metal-EDTA complex.
Protocol 2: Comparative Evaluation of Metal Ion Sequestration
This protocol provides a method to compare the effectiveness of disodium and tetrasodium EDTA in preventing the precipitation of metal hydroxides.
Materials:
-
0.1 M solutions of Disodium EDTA and Tetrasodium EDTA
-
0.1 M solution of a metal salt (e.g., FeCl₃)
-
0.1 M NaOH solution
-
Test tubes and rack
-
pH meter
Procedure:
-
Label two sets of test tubes, one for disodium EDTA and one for tetrasodium EDTA.
-
In the first set, add a fixed volume of the metal salt solution (e.g., 2 mL) to each test tube.
-
To each of these test tubes, add an equimolar amount of the disodium EDTA solution.
-
In the second set, add the same volume of the metal salt solution to each test tube.
-
To each of these test tubes, add an equimolar amount of the tetrasodium EDTA solution.
-
To one test tube from each set, slowly add the 0.1 M NaOH solution dropwise while monitoring the pH and observing for the formation of a precipitate (metal hydroxide).
-
Record the pH at which precipitation begins for both the disodium and tetrasodium EDTA solutions.
-
The solution that resists precipitation up to a higher pH demonstrates a stronger chelating ability under those conditions.[6]
Signaling Pathways and Experimental Workflows
Disruption of Cadherin-Mediated Cell Adhesion
EDTA is a valuable tool for detaching adherent cells in culture. It achieves this by chelating divalent cations like Ca²⁺, which are essential for the function of cell adhesion molecules such as cadherins. The disruption of cadherin-mediated adhesion can initiate signaling cascades that affect cell behavior.
Caption: EDTA chelates extracellular Ca²⁺, leading to the disruption of E-cadherin dimers and subsequent cell detachment.
Potential Non-Chelating Effect on cAMP Signaling
Recent studies suggest that EDTA may have effects on cellular signaling that are independent of its chelating activity. One such finding is the enhancement of cyclic AMP (cAMP) production in certain cell types.[7] This suggests a more complex interaction of EDTA with cellular components than previously understood.
Caption: EDTA may enhance the production of cAMP, potentially by modulating the activity of adenylate cyclase.
Conclusion
The choice between this compound and disodium EDTA is dictated by the specific requirements of the application, primarily the desired pH of the system. Tetrasodium EDTA, with its alkaline nature, provides superior chelation in high pH environments. In contrast, disodium EDTA is the preferred choice for applications requiring neutral to slightly acidic conditions, such as in many biological and pharmaceutical formulations. Understanding the distinct properties and performance characteristics of each salt is crucial for optimizing experimental protocols and ensuring the stability and efficacy of drug products.
References
- 1. reddit.com [reddit.com]
- 2. Page loading... [guidechem.com]
- 3. labtestsguide.com [labtestsguide.com]
- 4. N-cadherin-mediated aggregate formation; cell detachment by Trypsin-EDTA loses N-cadherin and delays aggregate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ipu.sujal.dev [ipu.sujal.dev]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. Ethylenediaminetetraacetic acid (EDTA) enhances cAMP production in human TDAG8-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chelation Capacity of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate (EDTA-4Na)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chelation capacity of ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA-4Na) with other common chelating agents. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate chelator for their specific application.
Executive Summary
Ethylenediaminetetraacetic acid (EDTA) is a powerful and widely used hexadentate chelating agent, meaning it can form six bonds with a single metal ion, creating a very stable complex.[1] The tetrasodium salt form, EDTA-4Na, is highly soluble in water, making it convenient for use in various aqueous systems.[2] Its efficacy stems from its ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This guide will delve into the quantitative aspects of EDTA-4Na's chelation capacity, compare it with other chelators, and provide the necessary experimental frameworks for its validation.
Quantitative Comparison of Chelation Capacity
The stability of a metal-chelator complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and a stronger chelation capacity. The following table summarizes the log K values for EDTA and other common chelating agents with various metal ions.
| Metal Ion | EDTA | Diethylenetriaminepentaacetic acid (DTPA) | Citric Acid | Deferoxamine (DFO) |
| Ca²⁺ | 10.7 | 10.8 | 3.5 | - |
| Mg²⁺ | 8.7 | 9.3 | 3.4 | - |
| Fe²⁺ | 14.3 | 16.5 | 3.2 | - |
| Fe³⁺ | 25.1 | 28.6 | 11.9 | 30.6 |
| Cu²⁺ | 18.8 | 21.4 | 6.1 | 14.1 |
| Zn²⁺ | 16.5 | 18.4 | 5.0 | 11.0 |
| Mn²⁺ | 14.0 | 15.6 | 3.8 | - |
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength.
As the data indicates, both EDTA and DTPA are strong chelators for a broad range of metal ions. DTPA generally forms more stable complexes than EDTA, particularly with trivalent ions like Fe³⁺.[3][4] Citric acid is a weaker chelator compared to EDTA and DTPA. Deferoxamine is a highly specific and potent iron chelator.[5]
Experimental Protocols for Validation of Chelation Capacity
Accurate determination of chelation capacity is crucial for the validation and application of chelating agents. The following are detailed protocols for two common methods: spectrophotometry and ¹H-NMR spectroscopy.
Spectrophotometric Determination of Chelation Capacity
This method is based on the competition between the chelating agent and a colored indicator for a metal ion. The change in absorbance of the solution is proportional to the chelation capacity of the sample.
Principle: A known concentration of a metal-indicator complex with a specific absorbance is prepared. Upon addition of a stronger chelating agent like EDTA, the metal ion is sequestered from the indicator, leading to a decrease in absorbance.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
EDTA-4Na solution of known concentration (standard)
-
Test chelator solution
-
Metal salt solution (e.g., FeCl₃, CuSO₄)
-
Indicator solution (e.g., Ferrozine for iron, Murexide for calcium)
-
pH buffer
Procedure:
-
Preparation of Metal-Indicator Complex: Mix the metal salt solution with the indicator solution in a suitable buffer to form a colored complex.
-
Standard Curve: Prepare a series of solutions with a fixed concentration of the metal-indicator complex and varying concentrations of the EDTA-4Na standard solution.
-
Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the metal-indicator complex.
-
Test Sample Analysis: Prepare a solution with the metal-indicator complex and the test chelator solution.
-
Measurement: Measure the absorbance of the test sample solution at the same λmax.
-
Calculation: Determine the chelation capacity of the test sample by comparing its absorbance to the standard curve. The chelation capacity is often expressed as EDTA equivalents.
¹H-NMR Spectroscopic Determination of Chelation Capacity
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy can be used to directly observe the chelation of metal ions by EDTA.
Principle: The proton signals of free EDTA in an NMR spectrum are distinct from the signals of EDTA when it is complexed with a metal ion. The chemical shifts and splitting patterns of the EDTA protons change upon chelation due to conformational changes and the influence of the metal ion. By integrating the signals of free and chelated EDTA, the extent of chelation can be quantified.
Materials:
-
NMR Spectrometer
-
NMR tubes
-
EDTA-4Na solution
-
Metal salt solution
-
D₂O (Deuterium oxide) as a solvent
-
Internal standard (e.g., TSP or DSS)
Procedure:
-
Sample Preparation: Prepare a solution of EDTA-4Na in D₂O.
-
¹H-NMR Spectrum of Free EDTA: Acquire the ¹H-NMR spectrum of the free EDTA solution.
-
Addition of Metal Ion: Add a known amount of the metal salt solution to the EDTA solution in the NMR tube.
-
¹H-NMR Spectrum of Chelate: Acquire the ¹H-NMR spectrum of the resulting solution.
-
Analysis: Compare the spectra of free and metal-bound EDTA. Integrate the respective proton signals to determine the ratio of chelated to unchelated EDTA, which provides a quantitative measure of the chelation capacity.[6]
Visualizing Experimental Workflows
Diagrams are crucial for understanding complex experimental procedures. Below are Graphviz (DOT language) scripts to generate workflows for the described methods.
Caption: Workflow for Spectrophotometric Chelation Capacity Assay.
Caption: Workflow for ¹H-NMR Chelation Capacity Assay.
Conclusion
EDTA-4Na remains a highly effective and versatile chelating agent for a wide array of research and pharmaceutical applications. Its strong affinity for di- and trivalent metal ions, coupled with its high water solubility, makes it an invaluable tool for controlling metal ion activity. While other chelators like DTPA may offer superior stability for certain metal ions, the choice of chelating agent should be guided by the specific requirements of the application, including the target metal ion, pH of the system, and potential interferences. The experimental protocols provided in this guide offer a robust framework for the validation and comparative analysis of EDTA-4Na and other chelating agents, enabling informed decisions in research and development.
References
- 1. medium.com [medium.com]
- 2. global.oup.com [global.oup.com]
- 3. Comparative evaluation of disodium edetate and diethylenetriaminepentaacetic acid as iron chelators to prevent metal-catalyzed destabilization of a therapeutic monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
performance of ethylenediaminetetraacetic acid tetrasodium salt hydrate vs EGTA for specific metal ions
For researchers, scientists, and drug development professionals, the precise control of metal ion concentrations is paramount for the success of countless experiments. Ethylenediaminetetraacetic acid (EDTA) and its analog, ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA), are two of the most ubiquitous chelating agents employed for this purpose. While both are powerful chelators, their distinct affinities for specific metal ions, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), dictate their suitability for different applications. This guide provides an objective comparison of their performance, supported by quantitative data and detailed experimental protocols.
Chemical Properties and Selectivity
EDTA is a hexadentate ligand, capable of forming stable complexes with a wide array of divalent and trivalent metal ions. In contrast, EGTA exhibits a significantly higher selectivity for Ca²⁺ over Mg²⁺.[1] This makes EGTA the chelator of choice in biological systems where a high concentration of Mg²⁺ is present, and the specific chelation of Ca²⁺ is required to elucidate its role in cellular processes.[2]
The binding affinity of these chelators is pH-dependent. The fully deprotonated forms of both EDTA and EGTA are the most effective for metal ion binding.[2] For instance, the pKa for the binding of calcium ions by the tetrabasic form of EGTA is 11.00; however, at a more physiological pH of 7, the apparent pKa is 6.91.[2]
Comparative Performance: Stability Constants
The stability constant (logK) is a quantitative measure of the affinity of a chelator for a metal ion; a higher logK value indicates a stronger interaction. The following table summarizes the logK values for EDTA and EGTA with a range of common metal ions.
| Metal Ion | EDTA logK | EGTA logK |
| Ca²⁺ | 10.7[3] | 11.0[4] |
| Mg²⁺ | 8.7[3] | 5.2[4] |
| Mn²⁺ | 13.9[3] | 12.3 |
| Fe²⁺ | 14.3[3] | 11.7 |
| Fe³⁺ | 25.1[3] | 20.5 |
| Cu²⁺ | 18.8[3] | 17.8 |
| Zn²⁺ | 16.5[3] | 14.5 |
| Co²⁺ | 16.5[3] | 12.5 |
| Ni²⁺ | 18.4[3] | 13.3 |
| Pb²⁺ | 18.0[3] | 14.8 |
| Al³⁺ | 16.4[3] | - |
| Ba²⁺ | 7.8[3] | 8.4 |
| Sr²⁺ | 8.7[3] | 8.5 |
Note: Stability constants can vary slightly depending on experimental conditions such as temperature and ionic strength.
Visualizing the Chelation Process
The following diagram illustrates the fundamental process of metal ion chelation by a chelating agent like EDTA or EGTA.
Experimental Protocols
To empirically determine and compare the chelating performance of EDTA and EGTA for a specific metal ion, several methods can be employed. Below are detailed protocols for two common approaches.
Determination of Metal Ion Concentration using an Ion-Selective Electrode (ISE)
This method directly measures the concentration of free (unchelated) metal ions in a solution.
Materials:
-
Ion-selective electrode (ISE) and reference electrode specific to the metal ion of interest (e.g., Ca²⁺ ISE).
-
pH meter or ISE meter.
-
Standard solutions of the metal ion of known concentrations.
-
Stock solutions of EDTA and EGTA (e.g., 0.1 M).
-
Buffer solution to maintain a constant pH (e.g., TRIS buffer at pH 7.4).
-
Magnetic stirrer and stir bars.
Procedure:
-
ISE Calibration:
-
Prepare a series of standard solutions of the metal ion with known concentrations in the buffer.
-
Immerse the ISE and reference electrode in each standard solution, starting from the lowest concentration.
-
Record the potential (mV) reading for each standard once it stabilizes.
-
Plot a calibration curve of potential (mV) versus the logarithm of the metal ion concentration.
-
-
Sample Preparation:
-
Prepare a solution containing a known initial concentration of the metal ion in the buffer.
-
-
Titration with Chelator:
-
Place the metal ion solution on the magnetic stirrer and immerse the electrodes.
-
Begin stirring at a constant, gentle speed.
-
Add a known volume of the EDTA or EGTA stock solution to the metal ion solution.
-
Allow the potential reading to stabilize and record the value.
-
Repeat the addition of the chelator in small increments, recording the potential after each addition, until the potential shows little change.
-
-
Data Analysis:
-
For each potential reading, use the calibration curve to determine the concentration of free metal ions remaining in the solution.
-
Plot the concentration of free metal ions as a function of the volume of chelator added.
-
The resulting titration curve can be used to determine the stoichiometry and stability constant of the metal-chelator complex.
-
Comparative Chelation of Ca²⁺ and Mg²⁺ using a Metallochromic Indicator
This spectrophotometric method uses a dye that changes color upon binding to a metal ion.
Materials:
-
UV-Vis spectrophotometer.
-
Metallochromic indicator (e.g., Arsenazo III for Ca²⁺, Xylidyl Blue for Mg²⁺).
-
Stock solutions of CaCl₂, MgCl₂, EDTA, and EGTA.
-
Buffer solution (e.g., pH 7.2).
-
Cuvettes.
Procedure:
-
Establish a Baseline:
-
Prepare a solution containing the buffer and the metallochromic indicator. Measure its absorbance at the appropriate wavelength.
-
-
Metal Ion Addition:
-
To the solution from step 1, add a known concentration of the metal ion (either Ca²⁺ or Mg²⁺). The solution should change color, and the absorbance will increase. Record this new absorbance value.
-
-
Chelator Titration:
-
To the metal-indicator solution, add small, incremental volumes of either the EDTA or EGTA stock solution.
-
After each addition, mix well and record the absorbance. As the chelator binds the metal ion, the indicator will be displaced, and the absorbance will decrease, returning towards the baseline.
-
-
Comparison:
-
Repeat the titration for both metal ions with both chelators.
-
Plot the absorbance versus the molar ratio of chelator to metal ion.
-
A more rapid decrease in absorbance indicates a stronger chelation of the metal ion by the chelator. By comparing the curves for EDTA and EGTA with Ca²⁺ and Mg²⁺, the higher selectivity of EGTA for Ca²⁺ will be evident.
-
Experimental Workflow Visualization
The following diagram outlines a logical workflow for comparing the performance of EDTA and EGTA.
Conclusion
The choice between EDTA and EGTA is critically dependent on the specific experimental requirements. EDTA is a broad-spectrum chelator suitable for general removal of divalent and trivalent metal ions. However, for applications demanding the selective chelation of calcium in the presence of magnesium, such as in the study of calcium signaling pathways, EGTA is the superior choice due to its significantly higher affinity for Ca²⁺. The provided data and experimental protocols offer a framework for researchers to make informed decisions and to quantitatively assess the performance of these essential chelating agents in their own experimental systems.
References
A Comparative Analysis of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate (EDTA Na4) Grades for Research and Pharmaceutical Applications
Ethylenediaminetetraacetic acid tetrasodium salt (EDTA Na4) is a versatile chelating agent indispensable in a myriad of research, drug development, and manufacturing processes. Its efficacy is critically dependent on its purity and the absence of contaminants that could interfere with sensitive biological and chemical systems. Commercially available in various grades, the selection of the appropriate EDTA Na4 is paramount for ensuring experimental reproducibility, product stability, and safety. This guide provides a comparative analysis of different grades of EDTA Na4 hydrate, supported by typical specification data and detailed experimental protocols for performance evaluation.
Understanding the Grades of EDTA Tetrasodium Salt Hydrate
The purity and intended application of EDTA Na4 are designated by its grade. These grades range from lower purity technical products suitable for industrial applications to high-purity grades essential for sensitive analytical and biological research. The primary distinctions lie in the minimum assay (purity), pH of the solution, and the permissible limits of impurities, particularly heavy metals and other ions.[1][2][3]
Key Commercial Grades:
-
Technical Grade: Primarily used in industrial applications such as water treatment, detergents, and in the pulp and paper industry where high purity is not a critical factor.[4][5][6]
-
Food Grade: Meets specific standards for use as a food additive, primarily as a preservative or stabilizer to prevent discoloration and oxidation catalyzed by metal ions.[7]
-
ACS Grade: Conforms to the purity standards set by the American Chemical Society, making it suitable for many laboratory and analytical applications.[2][8]
-
BioReagent Grade: A high-purity grade specifically tested for suitability in biological applications such as cell culture, molecular biology, and pharmaceutical formulations, often with stringent limits on endotoxins and heavy metals.[9]
Comparative Analysis of Specifications
The selection of an appropriate grade of EDTA Na4 is crucial as impurities can have significant impacts on experimental outcomes. For instance, in polymerase chain reaction (PCR), trace amounts of divalent cations can interfere with the activity of DNA polymerase, while in cell culture, heavy metal contamination can induce cytotoxicity.[10][11][12] The following tables summarize the typical specifications for various grades of EDTA tetrasodium salt hydrate based on commercially available data.
Table 1: General Specifications of EDTA Tetrasodium Salt Hydrate Grades
| Grade | Typical Assay (%) | pH (1% solution) | Appearance | Key Applications |
| Technical Grade | ≥ 98% | 11.0 - 11.8 | White crystalline powder | Industrial cleaning, Water treatment, Textiles[4][13] |
| Food Grade | ≥ 99.0% | 10.5 - 11.5 | White crystalline powder | Food preservative, Stabilizer[7] |
| ACS Grade | ≥ 99.5% | 4.3 - 4.7 (dihydrate) | White crystalline powder | Analytical testing, General laboratory use[8] |
| BioReagent Grade | 98.5 - 102.0% | Varies with hydrate | White powder or crystals | Cell culture, Molecular biology, Pharmaceutical formulation[9] |
Table 2: Impurity Profile Comparison of EDTA Tetrasodium Salt Hydrate Grades
| Impurity | Technical Grade | ACS Grade | BioReagent Grade |
| Heavy Metals (as Pb) | ≤ 0.002% | ≤ 0.0005% | ≤ 0.001% |
| Iron (Fe) | ≤ 0.002% | ≤ 0.0005% | ≤ 0.005% |
| Chloride (Cl) | ≤ 0.1% | ≤ 0.004% | Not specified |
| Sulfate (SO₄) | Not specified | ≤ 0.02% | Not specified |
Note: Specifications can vary between suppliers. Always refer to the Certificate of Analysis (CoA) for lot-specific data.[14][15][16][17]
Experimental Protocols for Performance Evaluation
To assist researchers in validating the performance of a specific grade of EDTA Na4 for their application, the following detailed experimental protocols are provided.
Determination of Chelating Capacity by Complexometric Titration
This method determines the effective purity and chelating ability of the EDTA Na4 sample.
Principle: A standardized solution of a metal ion (e.g., calcium carbonate) is titrated with the EDTA Na4 solution using a metal ion indicator. The volume of EDTA solution required to chelate all the metal ions indicates its chelating capacity.
Materials:
-
EDTA Tetrasodium Salt Hydrate (sample to be tested)
-
Calcium Carbonate (CaCO₃), primary standard grade
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Eriochrome Black T indicator
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Deionized water
-
Burette, pipette, flasks, and magnetic stirrer
Procedure:
-
Preparation of Standard Calcium Solution (0.01 M):
-
Accurately weigh approximately 1.001 g of anhydrous CaCO₃ and transfer it to a 1 L volumetric flask.
-
Add 1M HCl dropwise until the CaCO₃ is completely dissolved.
-
Add deionized water to the mark and mix thoroughly.
-
-
Preparation of EDTA Solution:
-
Accurately weigh a sample of the EDTA Na4 hydrate and dissolve it in deionized water to make a solution of approximately 0.01 M.
-
-
Titration:
-
Pipette 25.00 mL of the standard calcium solution into a 250 mL Erlenmeyer flask.
-
Add 2 mL of pH 10 buffer and a small amount of Eriochrome Black T indicator. The solution will turn wine-red.
-
Titrate with the prepared EDTA solution until the color changes to a clear blue.
-
Record the volume of EDTA solution used.
-
-
Calculation:
-
Calculate the molarity of the EDTA solution using the stoichiometry of the reaction (1:1).
-
Caption: Workflow for Determining Chelating Capacity.
Assessment of Heavy Metal Contamination by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol outlines a general procedure for quantifying heavy metal impurities in an EDTA Na4 sample.
Principle: The EDTA Na4 sample is dissolved in a suitable solvent, and the concentration of specific heavy metals (e.g., Pb, Fe, Cu) is determined using AAS or ICP-MS, which offer high sensitivity and specificity.[18][19][20]
Materials:
-
EDTA Tetrasodium Salt Hydrate (sample to be tested)
-
Nitric Acid (HNO₃), trace metal grade
-
Deionized water (18 MΩ·cm)
-
Certified standards for the heavy metals of interest
-
AAS or ICP-MS instrument
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the EDTA Na4 sample.
-
Dissolve the sample in a specific volume of deionized water.
-
Acidify the solution with trace metal grade nitric acid to a final concentration of 1-2%.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards of the target heavy metals in a matrix similar to the sample solution.
-
Generate a calibration curve for each metal.
-
-
Analysis:
-
Analyze the prepared sample solution using the calibrated AAS or ICP-MS instrument.
-
Determine the concentration of each heavy metal from the calibration curve.
-
-
Calculation:
-
Calculate the amount of each heavy metal impurity per gram of the EDTA Na4 sample.
-
Caption: Heavy Metal Analysis Workflow.
Impact on a Model Enzymatic Reaction
This experiment evaluates the potential inhibitory or enhancing effects of different grades of EDTA Na4 on a metalloenzyme.
Principle: Many enzymes require divalent cations as cofactors for their activity. The chelating action of EDTA can remove these essential cofactors, leading to enzyme inhibition. The extent of inhibition can be an indirect measure of the effective chelating power of the EDTA grade and the presence of any interfering impurities.
Materials:
-
Different grades of EDTA Tetrasodium Salt Hydrate
-
A metalloenzyme (e.g., Alkaline Phosphatase)
-
Substrate for the enzyme (e.g., p-Nitrophenyl Phosphate, pNPP)
-
Buffer solution appropriate for the enzyme assay
-
Spectrophotometer
Procedure:
-
Prepare EDTA Solutions: Prepare stock solutions of the different grades of EDTA Na4 at the same concentration.
-
Enzyme Assay:
-
Set up a series of reactions in a microplate or cuvettes.
-
Each reaction should contain the buffer, substrate, and a fixed amount of the enzyme.
-
Add varying concentrations of each EDTA grade to different sets of reactions. Include a control with no EDTA.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Measure the rate of product formation by monitoring the change in absorbance over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each condition.
-
Plot the enzyme activity as a function of the EDTA concentration for each grade.
-
Compare the inhibitory profiles of the different EDTA grades.
-
Caption: EDTA's Effect on Metalloenzyme Activity.
Conclusion
The choice of ethylenediaminetetraacetic acid tetrasodium salt hydrate grade is a critical decision in research and drug development that can significantly influence experimental outcomes and product quality. While higher purity grades such as ACS and BioReagent offer lower levels of impurities and are essential for sensitive applications, technical grade may be a cost-effective option for less demanding industrial uses. Researchers should carefully consider the specifications of each grade and, where necessary, perform in-house validation using standardized protocols to ensure the selected reagent meets the requirements of their specific application. This comparative guide provides a foundation for making an informed decision, ultimately contributing to more reliable and reproducible scientific results.
References
- 1. goldbio.com [goldbio.com]
- 2. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. northmetal.net [northmetal.net]
- 5. EDTA 100 (Tetrasodium EDTA, 40% Solution) Bulk Supplier - CORECHEM Inc. [corecheminc.com]
- 6. laballey.com [laballey.com]
- 7. img2.exportersindia.com [img2.exportersindia.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Effects of ethylenediaminetetraacetic acid on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [guidechem.com]
- 14. EDTA, Tetrasodium Salt 10378-23-1 [sigmaaldrich.com]
- 15. EDTA, Tetrasodium Tetrahydrate Salt - CAS 13235-36-4 - Calbiochem | 34103 [merckmillipore.com]
- 16. 13235-36-4 CAS | ETHYLENEDIAMINE TETRAACETIC ACID TETRASODIUM SALT | Inorganic Salts | Article No. 03733 [lobachemie.com]
- 17. avenalab.com [avenalab.com]
- 18. How to test for EDTA [irochelating.com]
- 19. Specialty Lab Testing and Safe Detoxification Strategies for Heavy Metal Exposure [rupahealth.com]
- 20. infinitalab.com [infinitalab.com]
A Comparative Guide to Assessing the Purity of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a critical aspect of experimental integrity and product quality. Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA Na₄·xH₂O), a widely used chelating agent, is no exception. This guide provides an objective comparison of analytical methods for assessing its purity and compares its performance with alternative chelating agents, supported by experimental data and detailed methodologies.
Purity Assessment of this compound
The purity of EDTA tetrasodium salt hydrate is typically determined by a combination of an assay to quantify the main component and tests to identify and quantify specific impurities. The choice of method depends on the required precision, sensitivity, and the nature of the impurities being investigated.
Comparison of Analytical Methods
The following table summarizes the key analytical techniques used to assess the purity of EDTA tetrasodium salt hydrate.
| Analytical Method | Parameter Measured | Principle | Advantages | Limitations |
| Complexometric Titration | Assay (Purity) | Titration of the EDTA sample with a standardized metal ion solution (e.g., calcium, magnesium, or zinc) using a color indicator to detect the endpoint.[1][2] | Cost-effective, simple, and provides high accuracy for assay determination. | Less suitable for detecting trace impurities; endpoint determination can be subjective. |
| High-Performance Liquid Chromatography (HPLC) | Assay and Impurities | Separation of EDTA from its impurities on a chromatographic column followed by detection, often by UV-Vis after forming a complex with a metal ion.[3][4] | High specificity and sensitivity for both assay and impurity profiling.[3] | Requires more expensive equipment and skilled personnel. |
| Atomic Absorption Spectroscopy (AAS) / Inductively Coupled Plasma (ICP) | Heavy Metal Impurities | Measurement of the absorption or emission of electromagnetic radiation by atoms of specific heavy metals in the sample.[5][6] | Highly sensitive and specific for the quantification of trace and ultra-trace metal impurities.[5][6] | Destructive to the sample; primarily for elemental analysis, not for the EDTA molecule itself. |
| pH Measurement | Acidity/Alkalinity | Determination of the pH of a solution of the EDTA salt at a specified concentration.[7][8] | Simple, rapid, and provides an indication of the overall acid/base characteristics of the sample. | Not a direct measure of purity but an important quality control parameter. |
| Karl Fischer Titration | Water Content | Titration with a Karl Fischer reagent that reacts specifically with water. | Accurate and precise method for determining water content in a hydrated salt. | Requires specialized equipment and reagents. |
Experimental Protocols
1. Complexometric Titration for Assay of EDTA Tetrasodium Salt Hydrate
This method determines the purity of EDTA tetrasodium salt by titrating it against a standard solution of a metal salt, such as calcium carbonate.
-
Reagents and Equipment:
-
EDTA tetrasodium salt hydrate sample
-
Primary standard Calcium Carbonate (CaCO₃)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium hydroxide (NaOH) solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Burette, pipette, conical flask, analytical balance
-
-
Procedure:
-
Preparation of Standard Calcium Solution: Accurately weigh a known amount of primary standard CaCO₃, dissolve it in a minimum amount of dilute HCl, and then dilute with deionized water to a known volume in a volumetric flask.
-
Sample Preparation: Accurately weigh a specified amount of the EDTA tetrasodium salt hydrate sample and dissolve it in deionized water in a volumetric flask to prepare a solution of known concentration.
-
Titration:
-
Pipette a known volume of the standard calcium solution into a conical flask.
-
Add the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.
-
Add a few drops of Eriochrome Black T indicator. The solution will turn wine-red.
-
Titrate with the prepared EDTA solution from the burette until the color changes from wine-red to a clear blue at the endpoint.
-
-
Calculation: Calculate the purity of the EDTA tetrasodium salt hydrate based on the volume of the EDTA solution required to chelate the known amount of calcium ions.
-
Workflow for Complexometric Titration
References
- 1. Method of Analysis for Citric Acid Anhydrous | Pharmaguideline [pharmaguideline.com]
- 2. echemi.com [echemi.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. EDTA disodium salt dihydrate, 99%, Ph. Eur. grade [cymitquimica.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Sodium Gluconate USP Excipient GMP - CAS 527-07-1 - Pfanstiehl [pfanstiehl.com]
- 8. fao.org [fao.org]
The Impact of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate on Cell Viability Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate assessment of cell viability is paramount. The choice of reagents in experimental protocols can significantly influence the outcome of widely used cell viability assays. This guide provides a comprehensive comparison of the effects of ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA-4Na) on three common colorimetric assays: MTT, XTT, and LDH. Furthermore, it objectively compares the performance of EDTA-4Na with alternative anticoagulants, heparin and trisodium citrate, supported by experimental data.
Executive Summary
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent widely used in cell culture, primarily for cell detachment. Its tetrasodium salt form, EDTA-4Na, can have varying effects on cell viability assays. At low concentrations and short exposure times, its impact on cell viability may be minimal. However, at higher concentrations or with prolonged exposure, EDTA-4Na can exhibit cytotoxicity, which can confound the results of viability assays. This guide details these effects and provides a comparative analysis with heparin and trisodium citrate to aid in the selection of the most appropriate reagent for specific experimental needs.
Effect of EDTA-4Na on Cell Viability Assays
The influence of EDTA-4Na on cell viability assays is multifaceted, encompassing both direct effects on the cells and potential interference with the assay chemistry.
MTT and XTT Assays: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce a tetrazolium salt to a colored formazan product. The quantity of formazan is directly proportional to the number of metabolically active cells.
Cytotoxic Effects of EDTA-4Na:
Studies have shown that EDTA-4Na can exert a cytotoxic effect on cells in a concentration and time-dependent manner. This intrinsic toxicity can lead to a decrease in the measured cell viability, which is a direct reflection of the compound's effect on the cells rather than an interference with the assay itself. For instance, one study on human pulmonary fibroblasts demonstrated that 10% and 20% EDTA-4Na solutions led to a reduction in cell viability after 24 hours of exposure[1].
Potential for Assay Interference:
While direct chemical interference of EDTA-4Na with the formazan product's absorbance spectrum is not extensively documented in the context of mammalian cell culture, the chelation of divalent cations like Mg²⁺ and Ca²⁺ by EDTA is a critical consideration. These cations are essential for the function of various cellular enzymes, including some mitochondrial dehydrogenases. By sequestering these ions, EDTA could potentially modulate cellular metabolic activity, thereby indirectly affecting the outcome of MTT and XTT assays. However, a study on bacterial MTT assays indicated that EDTA is a component of the formazan solubilization buffer, suggesting it does not interfere with the final absorbance reading[2][3].
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from cells with compromised plasma membranes. An increase in LDH activity in the cell culture supernatant is indicative of cytotoxicity.
Minimal Direct Interference with LDH Enzyme:
Research suggests that EDTA itself does not significantly inhibit the activity of lactate dehydrogenase[4]. This implies that the presence of EDTA-4Na in the culture medium is unlikely to directly interfere with the enzymatic reaction that forms the basis of the LDH assay.
Indirect Effects via Cation Chelation:
It is important to note that while EDTA may not directly inhibit LDH, the formation of an EDTA-Ca²⁺ complex has been shown to inhibit LDH activity. This suggests that in calcium-rich environments, the chelation activity of EDTA could indirectly impact the assay results.
Comparison with Alternative Anticoagulants
In many experimental setups, particularly those involving blood-derived cells, anticoagulants are necessary. Besides EDTA, heparin and trisodium citrate are commonly used. Their effects on cell viability assays can differ significantly from those of EDTA-4Na.
| Anticoagulant | Effect on MTT/XTT Assays | Effect on LDH Assay | Key Considerations |
| EDTA-4Na | Can be cytotoxic at higher concentrations, potentially reducing cell viability readings.[1] | Generally does not inhibit LDH activity directly, but EDTA-Ca²⁺ complexes can be inhibitory. | Strong chelator of divalent cations, which can affect various cellular processes. |
| Heparin | Can be toxic to cells at higher concentrations and may affect mitochondrial function, potentially impacting results.[1] | Can interfere with some biochemical assays, but specific interference with the LDH assay is not well-documented. | A potent anticoagulant that can also influence cell signaling and proliferation. |
| Trisodium Citrate | Less cytotoxic than EDTA in some contexts. | Can inhibit LDH activity, potentially leading to an underestimation of cytotoxicity. | A weaker calcium chelator than EDTA. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of EDTA-4Na or other test compounds for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow and mechanism of the MTT cell viability assay.
Caption: Workflow and mechanism of the LDH cytotoxicity assay.
Conclusion
The selection of reagents for cell viability assays requires careful consideration of their potential impact on the experimental outcome. This compound (EDTA-4Na), while a common laboratory reagent, can exhibit cytotoxicity at higher concentrations and for prolonged exposure times, which will be reflected in assays such as the MTT, XTT, and LDH assays. While direct chemical interference with the assay components appears to be minimal, its potent chelating activity can indirectly influence cellular processes.
When comparing EDTA-4Na to alternatives like heparin and trisodium citrate, it is evident that each has its own set of advantages and disadvantages. Heparin can also be cytotoxic and may affect mitochondrial function, while trisodium citrate can directly inhibit LDH activity.
Ultimately, the choice of reagent should be guided by the specific requirements of the experiment, including the cell type, the duration of exposure, and the specific viability assay being employed. It is recommended to perform pilot experiments to determine the optimal, non-toxic concentration of any reagent to be included in a cell viability study. This will ensure that the observed effects are due to the experimental treatment and not a confounding factor introduced by the assay components themselves.
References
- 1. Heparin toxicity in cell culture: a critical link in translation of basic science to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human lactate dehydrogenase A undergoes allosteric transitions under pH conditions inducing the dissociation of the tetrameric enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethylenediaminetetraacetic Acid Tetrasodium Salt Hydrate: A Guide for Laboratory Professionals
For researchers and scientists handling Ethylenediaminetetraacetic acid tetrasodium salt hydrate (EDTA tetrasodium salt hydrate), a common chelating agent, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this chemical.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle EDTA tetrasodium salt hydrate with appropriate personal protective equipment (PPE). This chemical is classified as hazardous, known to cause serious eye damage and is harmful if swallowed or inhaled.[1][2]
Essential PPE includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Dry Spills: For solid EDTA tetrasodium salt hydrate, use dry clean-up methods to avoid generating dust.[3] Carefully sweep or scoop the material into a designated, labeled waste container.
-
Wet Spills: For solutions containing EDTA tetrasodium salt hydrate, contain the spill using absorbent materials. The contaminated absorbent should then be placed in a sealed container for proper disposal.[4] Small spills may be neutralized if necessary, but the resulting residue must still be disposed of as chemical waste.[5][6]
General Disposal Procedures
The recommended and safest method for the disposal of EDTA tetrasodium salt hydrate, whether in solid form or in solution, is to treat it as hazardous chemical waste.[5] It should be collected in a clearly labeled, sealed container and disposed of through an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) department.[1][2][7][8]
Key Disposal Principles:
-
Do Not Drain Dispose: Avoid releasing EDTA tetrasodium salt hydrate into the environment by pouring it down the drain.[1][7] This substance is not readily biodegradable and can have lasting effects on aquatic ecosystems.[9]
-
Segregate Waste: Keep EDTA tetrasodium salt hydrate waste separate from other chemical waste streams to avoid unintended reactions. It is incompatible with strong oxidizing agents and certain metals such as aluminum, copper, zinc, and nickel.[5][6]
-
Follow Regulations: All disposal activities must comply with federal, state, and local environmental regulations.[5][10]
Quantitative Disposal Parameters
While specific concentration limits for the sewer disposal of EDTA are generally not provided due to its hazardous nature, general pH limits for laboratory wastewater are often stipulated by institutional and municipal regulations. Disposing of any chemical waste down the drain is highly discouraged, but if local guidelines permit the disposal of neutralized, non-hazardous solutions, the pH must be within the accepted range.
| Parameter | Guideline Value | Source |
| pH for Sewer Disposal | 5.0 - 12.5 | [1][11] |
Note: This pH range is a general guideline for non-hazardous aqueous waste and does not supersede the recommendation to treat EDTA tetrasodium salt hydrate as hazardous waste for collection.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of EDTA tetrasodium salt hydrate in a laboratory setting.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. 0.5 M EDTA (0.5 L) [protocols.io]
- 3. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 4. crick.ac.uk [crick.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Treatment of waste containing EDTA by chemical oxidation (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory analysis of edta - YesWeLab - Blog [blog.yeswelab.fr]
- 10. edvotek.com [edvotek.com]
- 11. mcneese.edu [mcneese.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
